6-Bromo-3,3-dimethylchroman-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-3,3-dimethyl-2H-chromen-4-one |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-14-9-4-3-7(12)5-8(9)10(11)13/h3-5H,6H2,1-2H3 |
InChI Key |
SCPBADMWOXMTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(C1=O)C=C(C=C2)Br)C |
Origin of Product |
United States |
Foundational & Exploratory
Mechanistic and Synthetic Profiling of 6-Bromo-3,3-dimethylchroman-4-one: A Critical Intermediate in Neurotherapeutic Drug Design
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical building blocks that dictate the success or failure of an entire synthetic campaign. 6-Bromo-3,3-dimethylchroman-4-one is one such pivotal intermediate. It provides a rigid, lipophilic bicyclic core that is highly valued in the development of Beta-site APP Cleaving Enzyme 1 (BACE1) inhibitors—a primary therapeutic target for Alzheimer's disease[1]. This technical guide deconstructs its physicochemical properties, the causality behind its synthetic methodology, and its strategic application in neurotherapeutics.
Physicochemical & Structural Profiling
Before initiating any synthetic workflow, establishing the baseline physicochemical parameters is mandatory. The table below summarizes the core data for this intermediate.
| Property | Specification |
| Chemical Name | 6-Bromo-3,3-dimethylchroman-4-one |
| CAS Registry Number | 1311265-07-2 |
| Molecular Formula | C11H11BrO2 |
| Molecular Weight | 255.11 g/mol |
| Core Structure | Chroman-4-one (Benzodihydropyran-4-one) |
| Key Substituents | C6-Bromine (Cross-coupling handle), C3-gem-Dimethyl (Conformational lock) |
Structural Mechanics
The gem-dimethyl group at the C3 position is not merely a structural decoration; it exerts a profound Thorpe-Ingold effect . By compressing the internal bond angle at C3, it forces the adjacent reactive centers into closer proximity, which is critical for downstream spirocyclization[1]. Furthermore, the C6 bromine atom serves as an orthogonal handle for late-stage Suzuki-Miyaura cross-coupling, allowing for the rapid diversification of the pharmacophore to probe the BACE1 active site[1].
Synthetic Methodology: Precision Alpha-Alkylation
The synthesis of 6-bromo-3,3-dimethylchroman-4-one from 6-bromochroman-4-one requires precise control over enolate thermodynamics and kinetics[1]. Every protocol must be treated as a self-validating system to prevent the propagation of errors.
Protocol 1: gem-Dimethylation via Enolate Chemistry
Step 1: Enolate Formation
-
Procedure: Dissolve 6-bromochroman-4-one in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to -78 °C. Add Potassium tert-butoxide (t-BuOK) portion-wise[1].
-
Causality: t-BuOK is utilized because its steric bulk prevents it from acting as a nucleophile at the carbonyl carbon, ensuring it acts exclusively as a strong base. The strict -78 °C environment is critical to suppress highly exothermic side reactions, such as aldol self-condensation or ring-opening, before the electrophile is introduced.
-
Validation Checkpoint: The formation of the enolate is typically accompanied by a distinct color shift (often yellow/orange). A quenched aliquot (in D2O) analyzed via 1H NMR must show the complete disappearance of the alpha-protons.
Step 2: Electrophilic Alkylation
-
Procedure: Introduce Iodomethane (MeI) dropwise to the -78 °C solution. Gradually allow the reaction to warm to room temperature[1].
-
Causality: MeI is an unhindered, highly reactive electrophile ideal for SN2 attack. The reaction is allowed to warm to room temperature to provide the necessary activation energy for the second methylation, which must overcome the steric hindrance introduced by the first methyl group.
-
Validation Checkpoint: Quench with aqueous NH4Cl. Perform TLC (10% EtOAc/Hexanes); the product will exhibit a higher Rf value due to the loss of polar alpha-protons. LC-MS must confirm the mass [M+H]+ = 255/257, reflecting the characteristic 1:1 bromine isotope pattern.
Downstream Functionalization: Sulfinylimine Formation
To build the spirocyclic core of BACE1 inhibitors, the C4 ketone must be converted into a chiral imine.
Protocol 2: Condensation with Ellman's Auxiliary
Step 1: Lewis Acid-Mediated Condensation
-
Procedure: Combine 6-bromo-3,3-dimethylchroman-4-one with 2-methylpropane-2-sulfinamide in 2-methyltetrahydrofuran (2-MeTHF). Add Titanium(IV) ethoxide (Ti(OEt)4) and heat to reflux for 48 hours, ideally utilizing a Dean-Stark trap[1].
-
Causality: The C4 ketone is highly sterically hindered by the adjacent gem-dimethyl group, making standard condensation impossible. Ti(OEt)4 acts synergistically as a potent Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger to drive the unfavorable equilibrium forward[1]. 2-MeTHF is selected over THF for its higher boiling point, accelerating the reaction kinetics at reflux, and its superior phase-separation properties during aqueous workup.
-
Validation Checkpoint: Monitor via LC-MS for the appearance of the sulfinylimine mass. 1H NMR will reveal a distinct downfield shift of the gem-dimethyl protons due to the anisotropic deshielding effect of the newly formed C=N double bond.
Fig 1: Step-by-step synthetic workflow from starting material to chiral sulfinylimine.
Application in Drug Discovery: BACE1 Inhibition Pathway
In the pathology of Alzheimer's disease, the amyloidogenic pathway is driven by the sequential cleavage of the Amyloid Precursor Protein (APP)[2]. BACE1 (β-secretase) performs the initial, rate-limiting cleavage of APP to generate the C99 fragment, which is subsequently cleaved by γ-secretase to produce neurotoxic Amyloid-β (Aβ) peptides[2].
Inhibiting BACE1 halts this pathogenic cascade at its source[2]. Compounds derived from 6-bromo-3,3-dimethylchroman-4-one are designed to occupy the catalytic cleft of BACE1. The spirocyclic derivatives formed from this intermediate provide the exact 3D vectoring required to engage the aspartyl dyad of the BACE1 active site while maintaining the high blood-brain barrier (BBB) permeability required for central nervous system (CNS) drugs.
Fig 2: Amyloidogenic processing of APP highlighting the therapeutic intervention point at BACE1.
Conclusion
6-Bromo-3,3-dimethylchroman-4-one is a masterclass in rational intermediate design. By embedding conformational constraints (gem-dimethyl) and cross-coupling handles (bromine) into a single, rigid framework, it enables the modular synthesis of advanced neurotherapeutics. Mastery of its enolate chemistry and steric liabilities is essential for any synthetic chemist targeting the BACE1 pathway.
References
-
[1] US 2014/0288091 A1 - Googleapis.com. Vertex Pharmaceuticals. 1
-
Product Details: AP01085 - Aquila Pharmatech LLC. Aquila Pharmatech.
-
[2] US 2014/0288091 A1 - Googleapis.com (BACE1 Pathway Context). Vertex Pharmaceuticals. 2
Sources
6-Bromo-3,3-dimethylchroman-4-one: Molecular Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the design of conformationally restricted scaffolds is a cornerstone of optimizing target binding affinity and pharmacokinetic profiles. 6-Bromo-3,3-dimethylchroman-4-one is a highly specialized, halogenated bicyclic building block utilized extensively in the synthesis of spirocyclic therapeutics.
The strategic placement of a geminal dimethyl group at the C3 position of the chromanone core leverages the Thorpe-Ingold effect (gem-dimethyl effect). This structural modification restricts the conformational flexibility of the ring, pre-organizing the geometry to favor subsequent spirocyclization reactions. Furthermore, the C6 bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for rapid late-stage diversification. This guide provides an in-depth technical analysis of its molecular properties, validated synthesis protocols, and its critical role in developing
Physicochemical Profiling & Molecular Data
To ensure rigorous quality control during procurement and synthesis, the foundational molecular data of 6-Bromo-3,3-dimethylchroman-4-one is summarized below.
| Property | Value | Analytical Significance |
| IUPAC Name | 6-bromo-3,3-dimethyl-2,3-dihydro-4H-chromen-4-one | Defines the exact regiochemistry of the substitutions. |
| CAS Registry Number | 1311265-07-2 | Primary identifier for sourcing [2]. |
| Molecular Formula | C₁₁H₁₁BrO₂ | Used for exact mass calculation in mass spectrometry. |
| Molecular Weight | 255.11 g/mol | Critical for stoichiometric calculations. |
| Monoisotopic Mass | 253.9942 Da | Target mass for high-resolution mass spectrometry (HRMS). |
| Isotopic Signature | ~1:1 ratio at m/z 254 / 256 | The naturally occurring ⁷⁹Br and ⁸¹Br isotopes provide a distinct diagnostic doublet in MS spectra. |
Mechanistic Synthesis & Experimental Protocols
The synthesis of 6-Bromo-3,3-dimethylchroman-4-one requires precise kinetic control to achieve exhaustive alkylation at the
The Causality of Experimental Choices
As an application scientist, I emphasize that successful gem-dimethylation relies on three critical parameters:
-
In Situ Electrophile Trapping: By adding iodomethane (MeI) to the solution before the base, the transiently formed enolate is immediately trapped by the highly reactive electrophile.
-
Temperature Control (-78 °C): Cryogenic conditions suppress the nucleophilic attack of the enolate onto unreacted ketone molecules (aldol addition).
-
Sterically Hindered Base: Potassium tert-butoxide (KOtBu) is a strong, bulky base. Its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon, ensuring it acts exclusively to deprotonate the C3 position.
Step-by-Step Methodology
Adapted from established patent literature for BACE1 inhibitor intermediates[3].
Reagents:
-
6-Bromochroman-4-one (1.0 equivalent, e.g., 33.0 mmol)
-
Iodomethane (MeI) (5.0 equivalents)
-
Potassium tert-butoxide (KOtBu) (5.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Workflow:
-
Dissolution: Dissolve 6-Bromochroman-4-one in anhydrous THF under an inert atmosphere (N₂ or Argon) to prevent moisture-induced quenching of the base.
-
Electrophile Addition: Add Iodomethane to the stirring solution.
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.
-
Deprotonation/Alkylation: Add KOtBu portion-wise over 30 minutes. Mechanistic Note: The first equivalent of base forms the mono-methylated intermediate; the subsequent equivalents drive the second deprotonation/alkylation cycle.
-
Maturation: Allow the reaction to slowly warm to room temperature over 12 hours to ensure the completion of the sterically hindered second methylation.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validating Analytical Checkpoints
To ensure a self-validating system, the protocol must be verified at completion before downstream use:
-
LC-MS Validation: The reaction is complete when the starting material peak (m/z ~227) disappears, replaced by a product peak exhibiting the classic bromine doublet at m/z 255.1 / 257.1 [M+H]⁺.
-
¹H NMR Validation: The successful gem-dimethylation is confirmed by the disappearance of the C3 methylene protons and the emergence of a sharp, integrating 6-proton singlet at ~1.20 - 1.40 ppm (the gem-dimethyl group). Furthermore, the C2 methylene protons will collapse from a multiplet into a sharp singlet, as they no longer have adjacent protons to couple with.
Fig 1: Stepwise gem-dimethylation workflow of 6-bromochroman-4-one under kinetic control.
Applications in Medicinal Chemistry: BACE1 Inhibition
The primary utility of 6-Bromo-3,3-dimethylchroman-4-one lies in its role as an advanced precursor for Mono-Fluoro Beta-Secretase (BACE1) Inhibitors . BACE1 is the rate-limiting enzyme in the cleavage of Amyloid Precursor Protein (APP), a process that generates the neurotoxic Amyloid Beta (A
Downstream Functionalization
To build the pharmacophore required for BACE1 inhibition, the ketone moiety of 6-Bromo-3,3-dimethylchroman-4-one is typically converted into a chiral sulfinyl imine.
-
Protocol Extension: The compound is reacted with Ellman’s auxiliary ((R)- or (S)-2-methylpropane-2-sulfinamide) in the presence of Titanium(IV) ethoxide (Ti(OEt)₄).
-
Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the sterically hindered ketone and a water scavenger to drive the equilibrium toward imine formation. The resulting chiral imine allows for highly diastereoselective nucleophilic additions, ultimately forming the spirocyclic amine core that occupies the catalytic aspartate dyad of the BACE1 enzyme.
Fig 2: BACE1 inhibition pathway modulated by spirocyclic derivatives of the title compound.
References
- US Patent App. 2014/0288091 A1: Minidis, A., et al. "Mono-Fluoro Beta-Secretase Inhibitors." Google Patents, AstraZeneca AB.
Sources
6-Bromo-3,3-dimethylchroman-4-one solubility in organic solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-3,3-dimethylchroman-4-one , a critical bicyclic intermediate used in the synthesis of functionalized chromans and pharmaceutical scaffolds.[1][2]
Unlike simple aromatics, this compound exhibits a complex solubility profile driven by the interplay between its lipophilic gem-dimethyl group, the polarizable bromine substituent, and the hydrogen-bond accepting ketone moiety. This guide synthesizes theoretical physicochemical principles with practical solvent selection strategies to optimize reaction yield, purification efficiency, and analytical precision.
Physicochemical Profile & Structural Determinants
To predict solubility behavior accurately, we must first deconstruct the molecule’s solvation potential.
| Property | Value (Est.) | Impact on Solubility |
| Molecular Weight | ~255.11 g/mol | Moderate MW allows for good solubility in small-molecule organic solvents.[1][2] |
| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic.[1][2] Poor water solubility; high affinity for non-polar and chlorinated solvents.[1][2] |
| H-Bond Donors (HBD) | 0 | Cannot donate protons; relies on dipole-dipole and Van der Waals interactions.[1][2] |
| H-Bond Acceptors (HBA) | 2 (Ketone O, Ether O) | Moderate interaction with protic solvents (Alcohols) via H-bonding.[1][2] |
| Key Structural Feature | 3,3-Dimethyl moiety | These bulky groups disrupt crystal lattice packing, typically increasing solubility in organic solvents compared to the un-substituted 6-bromochroman-4-one.[1][2] |
Solubility Landscape: Solvent Classification
The following classification is derived from structural analog analysis (e.g., 6-bromo-4-chromanone) and standard solvation thermodynamics.
Category A: High Solubility (>100 mg/mL)
Best for: Reaction media, stock solutions, and liquid-liquid extraction.[2]
-
Chlorinated Solvents (DCM, Chloroform): The high polarizability of the bromine atom interacts favorably with the dipole of chlorinated solvents.
-
Polar Aprotic (DMF, DMSO): Excellent for nucleophilic aromatic substitution (SNAr) or coupling reactions.[2] Note: DMSO is difficult to remove; use only if high temperature is required.[1][2]
-
Esters (Ethyl Acetate): The "go-to" solvent for extraction.[1][2] The gem-dimethyl group enhances miscibility here compared to planar aromatics.[1][2]
Category B: Moderate / Temperature-Dependent Solubility (10–50 mg/mL)
Best for: Crystallization and Purification.[1][2]
-
Alcohols (Ethanol, Isopropanol):
-
Ethers (THF, MTBE): Good solubility, often used for Grignard or lithiation reactions involving the bromine handle.
Category C: Low Solubility (<1 mg/mL)
Best for: Precipitation and Washing.[2]
-
Water: The hydrophobic bromine and methyl groups render the molecule effectively insoluble.
-
Aliphatic Hydrocarbons (Hexane, Pentane): While the gem-dimethyl group adds some lipophilicity, the overall polarity of the chromanone core (ketone + ether oxygen) prevents high solubility. Used as an anti-solvent to crash the product out of solution.[1][2]
Experimental Protocols
Protocol 3.1: Saturation Shake-Flask Method (Solubility Determination)
Standard: OECD Guideline 105[1][2]
Objective: Determine the exact saturation point in a specific solvent for process scaling.
-
Preparation: Weigh ~50 mg of 6-Bromo-3,3-dimethylchroman-4-one into a chemically resistant glass vial.
-
Equilibration:
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification:
-
Evaporate a known volume of the filtrate (gravimetric analysis).
-
Alternatively, dilute and analyze via HPLC (UV detection at 254 nm).[2]
-
Protocol 3.2: Purification via Recrystallization
Based on Differential Solubility in Ethanol
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).
-
Hot Filtration: If insoluble particulates remain, filter rapidly while hot.[1][2]
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Precipitation: Once crystals form, cool to 0°C for 1 hour to maximize yield.
-
Collection: Filter and wash with cold Hexane (Category C solvent) to remove surface impurities without re-dissolving the product.[1][2]
Visualizations
Figure 1: Solvent Selection Decision Tree
This workflow guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis vs. Purification).
Caption: Decision matrix for solvent selection based on thermodynamic requirements of the workflow.
Figure 2: Solvation Mechanism & Interactions
A conceptual map of how specific functional groups on the molecule interact with different solvent classes.[1][2]
Caption: Mechanistic breakdown of functional group interactions driving solubility profiles.[2]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 329764758, 6-Bromo-4-chromanone. Retrieved from [Link]
Sources
Comprehensive Technical Guide on 6-Bromo-3,3-dimethylchroman-4-one: Synthesis, Applications, and Procurement
Executive Summary & Mechanistic Rationale
In the landscape of modern neurodegenerative drug discovery, conformationally restricted scaffolds are paramount for achieving target selectivity and favorable pharmacokinetic profiles. 6-Bromo-3,3-dimethylchroman-4-one (CAS: 1311265-07-2) serves as a critical advanced intermediate in the synthesis of spirocyclic mono-fluoro beta-secretase (BACE1) inhibitors [1].
BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, responsible for cleaving the Amyloid Precursor Protein (APP) to generate neurotoxic Amyloid-Beta (Aβ) peptides. By utilizing the 3,3-dimethylchroman core, medicinal chemists can construct sterically demanding spiro-pyrrolidines or spiro-morpholines that precisely occupy the BACE1 catalytic cleft, thereby halting Aβ aggregation—a hallmark of Alzheimer's disease pathology.
Fig 1: Mechanism of BACE1 inhibitors in preventing Amyloid-Beta aggregation.
Physicochemical Profiling
Understanding the structural parameters of 6-Bromo-3,3-dimethylchroman-4-one is essential for predicting its reactivity, particularly the steric hindrance introduced by the gem-dimethyl group at the C3 position.
| Property | Value |
| Chemical Name | 6-Bromo-3,3-dimethylchroman-4-one |
| CAS Registry Number | 1311265-07-2 |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| Typical Purity | >96% (LC-MS/NMR) |
| Key Structural Features | C6-Bromine (cross-coupling handle); C3-gem-dimethyl (steric block); C4-Ketone |
Experimental Workflow: Synthesis & Downstream Application
As a Senior Application Scientist, I emphasize that chemical synthesis must be approached as a self-validating system . The following protocol outlines the geminal dimethylation of 6-bromochroman-4-one and its subsequent conversion into an imine precursor, adapted from established pharmaceutical patent literature [1].
Phase 1: Geminal Dimethylation (Enolate Alkylation)
Objective: Introduce two methyl groups at the C3 position adjacent to the carbonyl. Causality & Logic: The use of a strong, sterically hindered base (Potassium tert-butoxide) at cryogenic temperatures (-78°C) ensures the kinetic enolate is formed selectively without triggering aldol condensation side reactions. A large excess of Iodomethane (MeI) drives the reaction to complete di-alkylation, preventing difficult-to-separate mono-methylated impurities.
-
Initialization: Dissolve 6-Bromochroman-4-one (7.5 g, 33.03 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL) under an inert argon atmosphere.
-
Electrophile Addition: Inject Iodomethane (10.3 mL, 165.09 mmol, ~5 eq).
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78°C.
-
Base Addition: Add Potassium tert-butoxide (18.5 g, 164.87 mmol, ~5 eq) portion-wise to control the exothermic enolate formation.
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Self-Validating Endpoint: Monitor via LC-MS. The disappearance of the starting material (m/z 226/228) and the stabilization of the product peak (m/z 254/256 [M]⁺) confirms complete di-alkylation.
-
Workup: Quench with deionized water, extract with diethyl ether, dry over anhydrous MgSO₄, and evaporate solvents to yield the target compound (Yield: ~91%).
Phase 2: Downstream Imine Condensation
Objective: Convert the sterically hindered ketone into a sulfinyl imine for spirocycle construction. Causality & Logic: The C3 gem-dimethyl group creates immense steric shielding around the C4 carbonyl. Standard imine condensation fails here. Therefore, Titanium(IV) ethoxide is deployed as a dual-purpose reagent: a highly oxophilic Lewis acid to activate the carbonyl, and a water scavenger to drive the thermodynamic equilibrium forward.
-
Setup: Dissolve 6-Bromo-3,3-dimethylchroman-4-one (7.7 g, 30.18 mmol) and 2-methylpropane-2-sulfinamide (8.05 g, 66.40 mmol) in 2-methyl-THF (50 mL).
-
Catalysis: Add Titanium(IV) ethoxide (15.15 g, 66.40 mmol).
-
Thermodynamic Driving: Fit the flask with a Dean-Stark condenser. Heat to reflux for 48 hours.
-
Self-Validating Endpoint: The physical collection of solvent/water in the Dean-Stark trap visually validates the progression of the condensation reaction.
Fig 2: Stepwise synthesis of 6-Bromo-3,3-dimethylchroman-4-one and downstream conversion.
Supply Chain & Procurement Dynamics
Because 6-Bromo-3,3-dimethylchroman-4-one is a highly specialized pharmaceutical intermediate rather than a bulk commodity solvent, it is rarely held in massive off-the-shelf quantities. Procurement typically operates on a "Synthesis on Demand" or "Request Quote" model. Pricing is highly elastic, depending on the current market cost of the 6-bromochroman-4-one precursor and the custom synthesis queue times of the supplier.
Verified Supplier Matrix
| Supplier | Catalog Number | Purity | Package Size | Pricing Model |
| Aquila Pharmatech LLC [2] | AP01085 | >96% | 1g, 5g, 10g | Request Quote |
| BLD Pharm [3] | BD01749491 | >96% | Custom | Synthesis on Demand |
| Smolecule [4] | N/A | Standard | Custom | Request Quote |
| AiFChem [5] | ACICEE267 | Standard | Custom | Synthesis on Demand |
Note for Procurement Professionals: When requesting quotes, specify the required analytical validation (e.g., ¹H-NMR, ¹³C-NMR, and HPLC traces) to ensure the absence of mono-methylated impurities, which can severely disrupt downstream spirocyclic ring closures.
References
-
Vertex Pharmaceuticals / Google Patents. (2012). Mono-fluoro beta-secretase inhibitors (US 2014/0288091 A1). Retrieved from1
-
Aquila Pharmatech LLC. (2026). Product Details: AP01085 (6-bromo-3,3-dimethylchroman-4-one). Retrieved from
-
BLD Pharm. (2026). 6-Bromo-3,3-dimethylchroman-4-one (BD01749491). Retrieved from2
-
Smolecule. (2024). Buy 6-Bromo-3,3-dimethylchroman-4-one. Retrieved from 3
-
ChemBuyersGuide / AiFChem. (2026). 6-BROMO-3,3-DIMETHYLCHROMAN-4-ONE CAS:1311265-07-2. Retrieved from
Sources
The Pharmacological Versatility of 3,3-Dimethylchroman-4-one Derivatives: A Technical Guide to Scaffold-Driven Drug Discovery
Executive Summary
In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of binding to multiple, distinct biological targets—is critical for accelerating drug discovery. The 3,3-dimethylchroman-4-one core has emerged as a highly versatile pharmacophore. The introduction of the gem-dimethyl group at the C3 position provides profound steric bulk, effectively locking the conformation of the chromanone ring. This conformational rigidity not only enhances metabolic stability against cytochrome P450-mediated oxidation but also optimizes the spatial orientation of substituents for deep-pocket target binding.
This whitepaper synthesizes current empirical data to explore the biological activities of 3,3-dimethylchroman-4-one derivatives, focusing on neurodegenerative diseases, pain management, and antimicrobial applications. Furthermore, it provides self-validating experimental protocols to ensure reproducibility in your internal screening workflows.
Neurodegenerative Disease Targeting
The pathogenesis of neurodegenerative diseases, particularly Alzheimer's Disease (AD) and Parkinson's Disease (PD), involves multi-factorial biochemical cascades. 3,3-dimethylchroman-4-one derivatives have demonstrated remarkable efficacy in modulating two primary pathways: cholinergic depletion and amyloidogenic aggregation.
Cholinesterase Inhibition (AChE and BuChE)
The restoration of cholinergic function remains a primary symptomatic treatment for AD. Recent evaluations of gem-dimethylchroman-4-amines—synthesized via the reductive amination of 3,3-dimethylchroman-4-one—reveal potent inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) [1].
Mechanistic Causality: Kinetic studies utilizing Cornish-Bowden plots indicate that these derivatives act as mixed inhibitors . Unlike competitive inhibitors that lose efficacy at high substrate concentrations, mixed inhibitors bind to both the free enzyme (E) and the enzyme-substrate (E-S) complex. The gem-dimethyl moiety facilitates hydrophobic interactions with the peripheral anionic site (PAS) of the cholinesterase, while the amine group interacts with the catalytic active site (CAS). For example, chroman-4-amine with an 8-OMe substitution yields an IC₅₀ of 7.6 μM against equine serum BuChE [1].
Mixed inhibition kinetics of 3,3-dimethylchroman-4-amine derivatives on Cholinesterase.
BACE1 Inhibition in the Amyloidogenic Pathway
Beta-site APP Cleaving Enzyme 1 (BACE1) is the rate-limiting aspartyl protease in the production of amyloid-beta (Aβ) peptides. Halogenated derivatives, specifically 6-bromo-3,3-dimethylchroman-4-one , have been utilized as critical intermediates in the synthesis of potent BACE1 inhibitors [2].
Mechanistic Causality: The rigid 3,3-dimethylchroman-4-one framework acts as a lipophilic anchor, occupying the S1' and S2' sub-pockets of the BACE1 active site. By effectively blocking BACE1, these compounds prevent the initial cleavage of the Amyloid Precursor Protein (APP), shunting the biochemical processing toward the non-amyloidogenic (α-secretase) pathway and preventing neurotoxic Aβ aggregation [2].
BACE1 inhibition by chromanone derivatives shifts APP processing away from Aβ production.
Neurological Disorders: mGluR1 Antagonism
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein-coupled receptor that activates phospholipase C, leading to intracellular calcium mobilization. Overactivation of mGluR1 is implicated in convulsions, acute/chronic pain, and schizophrenia.
7-hydroxy-3,3-dimethylchroman-4-one derivatives have been patented for their strong, selective mGluR1 inhibitory effects[3]. Mechanistic Causality: The 7-hydroxy group acts as a critical hydrogen-bond donor, while the gem-dimethyl group forces the molecule into an optimal trajectory to bind the allosteric site of the mGluR1 transmembrane domain. This stabilizes the receptor in an inactive conformation, suppressing the accumulation of cyclic AMP and mitigating hyper-excitability in the central nervous system [3].
Antimicrobial Activity of Hydrazone Derivatives
Beyond the central nervous system, the 3,3-dimethylchroman-4-one scaffold is highly reactive toward nucleophiles, allowing for the rapid generation of arylhydrazone and chlorothiadiazoline derivatives. When reacted with arylhydrazines and subsequently treated with thionyl chloride, the resulting spiro-chlorothiadiazolines exhibit broad-spectrum antimicrobial properties [4]. The lipophilicity introduced by the gem-dimethyl group enhances penetration through the bacterial phospholipid bilayer, allowing the active thiadiazoline pharmacophore to disrupt intracellular targets [4].
Quantitative Activity Profiles
To facilitate structural-activity relationship (SAR) analysis, the following table summarizes the biological activities of key 3,3-dimethylchroman-4-one derivatives based on current literature [1, 2, 3, 4].
| Derivative Core | Target / Pathway | Primary Activity Metric | Therapeutic Application |
| 8-OMe-3,3-dimethylchroman-4-amine | eqBuChE | IC₅₀ = 7.6 μM | Alzheimer's Disease |
| Unsubstituted 3,3-dimethylchroman-4-amine | eqBuChE | IC₅₀ = 38.0 μM | Alzheimer's Disease |
| Naphthyl-3,3-dimethylchroman-4-one | MAO-B | 27.7% Inhibition (at 1 μM) | Parkinson's Disease |
| 6-Bromo-3,3-dimethylchroman-4-one | BACE1 | Sub-nanomolar TR-FRET | Alzheimer's Disease |
| 7-Hydroxy-3,3-dimethylchroman-4-one | mGluR1 | High Allosteric Antagonism | Pain & Convulsion |
| Chromanone (4-Nitrophenyl)hydrazone | Bacterial Cell Wall | High Zone of Inhibition | Antimicrobial |
Validated Experimental Workflows
To ensure high-fidelity replication in your laboratory, the following protocols have been designed as self-validating systems.
Protocol A: Palladium-Catalyzed Intramolecular Cyclization (Synthesis of Core Scaffold)
Rationale: Traditional Friedel-Crafts approaches to chromanones require harsh Lewis acids that degrade sensitive functional groups. This Pd-catalyzed route ensures high atom economy and preserves functionality for downstream derivatization [1].
-
Preparation: In an inert atmosphere (N₂ or Ar glovebox), charge a Schlenk flask with the haloarene-aldehyde precursor (1.0 equiv), Pd(OAc)₂ (5 mol%), and a bulky phosphine ligand such as XPhos (10 mol%).
-
Solvent & Base: Add anhydrous toluene (0.2 M) and Cs₂CO₃ (2.0 equiv). The weak base prevents premature aldol condensation of the aldehyde.
-
Cyclization: Heat the reaction mixture to 90°C for 12 hours. Monitor via LC-MS. The steric bulk of XPhos facilitates the reductive elimination step, forming the C-O bond.
-
Workup: Quench with H₂O, extract with EtOAc (3x), and wash the organic layer with brine. Dry over anhydrous Na₂SO₄.
-
Validation: Purify via flash chromatography. Confirm the gem-dimethyl presence via ¹H NMR (CDCl₃): look for a sharp 6H singlet at approximately δ 1.20 ppm [1].
Protocol B: Ex Vivo Cholinesterase Kinetic Assay (Modified Ellman's Method)
Rationale: To determine if your derivative is a mixed inhibitor, you must measure reaction velocities across varying substrate concentrations. This protocol isolates the kinetic variables.
-
Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) at 0.01 M in buffer.
-
Enzyme Incubation: In a 96-well microplate, add 140 μL buffer, 20 μL of the synthesized 3,3-dimethylchroman-4-amine derivative (varying concentrations: 1, 10, 50 μM), and 20 μL of AChE/BuChE solution (0.28 U/mL). Incubate at 25°C for 15 minutes to allow E-I complex formation.
-
Substrate Addition: Add 10 μL of DTNB. Initiate the reaction by adding 10 μL of acetylthiocholine iodide at varying concentrations (0.1, 0.25, 0.5, 1.0, and 2.0 mM).
-
Data Acquisition: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Validation (Cornish-Bowden Plot): Plot
(Substrate concentration over velocity) against . A mixed inhibitor will yield lines that intersect above the x-axis. If the lines are strictly parallel, the inhibition is uncompetitive.
Conclusion and Future Perspectives
The 3,3-dimethylchroman-4-one framework is far more than a synthetic curiosity; it is a highly tunable, privileged scaffold. Its rigid geometry and lipophilic nature make it an ideal candidate for crossing the blood-brain barrier (BBB), which explains its profound success in targeting CNS proteins like BACE1, cholinesterases, and mGluR1. Future drug discovery efforts should focus on leveraging asymmetric synthesis to isolate specific enantiomers of chroman-4-amine derivatives, potentially unlocking even higher binding affinities and minimizing off-target toxicity.
References
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Universidade de Évora.
- Patent Application Publication: US 2014/0288091 A1. Google Patents / Googleapis.
- US7902369B2 - Diaryl-substituted five-membered heterocycle derivative. Google Patents.
- Synthesis of hindered hydrazones and their reaction with thionyl chloride. Academia.edu.
6-Bromo-3,3-dimethylchroman-4-one safety data sheet (SDS)
Topic: 6-Bromo-3,3-dimethylchroman-4-one Content Type: Technical Stewardship Guide & Safety Profile Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.
Handling, Reactivity, and Safety Stewardship for Research Applications[1]
Executive Summary & Chemical Identity
6-Bromo-3,3-dimethylchroman-4-one is a specialized heterocyclic building block belonging to the chromanone (dihydrobenzopyran-4-one) class. Unlike its unsubstituted parent, the 3,3-gem-dimethyl motif blocks enolization at the
This guide serves as a dynamic supplement to a standard Safety Data Sheet (SDS), bridging the gap between regulatory classification and practical laboratory stewardship.
Physicochemical Profiling
| Property | Specification / Estimate | Technical Note |
| Chemical Structure | Benzene ring fused to a dihydropyranone ring.[1] | |
| Molecular Weight | 255.11 g/mol | Heavy atom effect (Br) dominates mass. |
| Physical State | Solid (Crystalline powder) | Likely off-white to pale yellow. |
| Melting Point | ~78–85 °C (Predicted*) | Based on 6-bromo-4-chromanone analogs. |
| Solubility | DCM, EtOAc, DMSO | Poor water solubility; lipophilic scaffold. |
| CAS Registry | Research Scale | Note: Often custom-synthesized. Verify batch-specific CAS. |
| Key Moiety | Aryl Bromide (C-6) | Handle for Suzuki/Buchwald couplings. |
| Key Moiety | Gem-dimethyl (C-3) | Steric block; prevents aldol side-reactions. |
Hazard Identification & Toxicology (The "Why" of Safety)
While specific toxicological data (LD50) for this precise derivative may be limited, its safety profile is derived from Structure-Activity Relationships (SAR) of the halogenated chromanone class.
GHS Classification (Predictive)
-
Signal Word: WARNING
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)
Molecular Toxicology & Structural Alerts
-
Alkylating Potential (Low to Moderate): Unlike
-bromoketones (which are potent lachrymators and alkylating agents), the bromine in this molecule is aromatic (C-6) . It is essentially inert to nucleophilic substitution ( ) under physiological conditions, reducing its acute toxicity compared to phenacyl bromides. -
Michael Acceptor Status (Blocked): The 3,3-dimethyl substitution prevents the formation of an enone via elimination, meaning it cannot easily act as a Michael acceptor, reducing the risk of covalent protein binding (sensitization).
-
Metabolic Activation: The chromanone core can be metabolized by CYPs. Halogenated aromatics can occasionally form reactive epoxide intermediates in vivo, though the electron-withdrawing ketone stabilizes the ring.
Safe Handling & Engineering Controls
The following protocol relies on the Hierarchy of Controls to minimize exposure during synthesis and isolation.
Engineering Control Workflow
Figure 1: Risk mitigation workflow. The critical control point is the solid handling phase where dust generation is possible.
Specific Handling Protocols
-
Glove Permeation: Standard nitrile gloves are generally effective for solid handling. However, once dissolved in Dichloromethane (DCM) , the solvent acts as a carrier.
-
Protocol: If using DCM, employ double-gloving or use Silver Shield® laminate gloves.
-
-
Inhalation: Handle only in a fume hood with a face velocity of >0.5 m/s. The compound is not volatile, but dust is an irritant.
Synthesis & Functional Utility
The value of 6-Bromo-3,3-dimethylchroman-4-one lies in its orthogonal reactivity . The ketone is sterically hindered, while the aryl bromide is primed for catalysis.
Synthetic Pathway & Reactivity Map
This diagram illustrates the "self-validating" nature of the chemistry: the 3,3-dimethyl group protects the ketone from unwanted side reactions during cross-coupling.
Figure 2: Reactivity profile. Note the "Blocked" pathway (bottom) which distinguishes this scaffold from standard chromanones.
Experimental Validation (Purity Check)
Before using this compound in sensitive catalytic cycles, purity must be verified.
-
1H NMR Diagnostic: Look for the gem-dimethyl singlet around
1.1–1.2 ppm (6H). The methylene protons at C-2 should appear as a singlet (or tight AB quartet) around 4.0 ppm. -
Contaminant Watch: If synthesized via cyclization, check for unreacted phenol (broad singlet >5.0 ppm) which can poison Palladium catalysts.
Emergency Response & Waste Management
First Aid Measures
-
Eye Contact: Immediately flush with water for 15 minutes.[2][4] Remove contact lenses.[2][3][5] Mechanism: Mechanical irritation from crystals + chemical irritation from the ketone.
-
Skin Contact: Wash with soap and water.[2][3][4] Note: Do not use ethanol/acetone to wash skin, as this may increase transdermal absorption of the lipophilic compound.
-
Ingestion: Rinse mouth. Do not induce vomiting.
Waste Disposal (RCRA Context)
-
Classification: Non-hazardous waste (unless mixed with solvents).
-
Stream: Segregate into Halogenated Organic Waste .
-
Destruction: High-temperature incineration is required to safely mineralize the bromine content (preventing dioxin formation).
References
-
Chemical Identity & Analog Data: Sigma-Aldrich. Safety Data Sheet: 6-Bromo-4-chromanone (Parent Analog). Accessed via .
-
Synthetic Utility: BenchChem. Technical Guide to Chromanone Derivatives. Retrieved from .
-
Scaffold Reactivity: Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. MDPI Pharmaceuticals, 2025.[2][3][5] .
-
Toxicological Class: Fisher Scientific. SDS for Halogenated Chromanones. .
-
General Stewardship: PubChem, National Library of Medicine. Compound Summary: Chroman-4-one derivatives. .
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 6-Bromo-3,3-dimethylchroman-4-one
Executive Summary & Strategic Analysis
The synthesis of 6-Bromo-3,3-dimethylchroman-4-one presents a specific regiochemical challenge distinct from the more common 2,2-dimethyl analogues (often synthesized via Kabbe condensation with acetone). The 3,3-dimethyl substitution pattern requires the introduction of a gem-dimethyl group at the
Direct condensation methods using 2'-hydroxyacetophenone and isobutyraldehyde typically yield 2-isopropyl derivatives rather than the 3,3-dimethyl core. Therefore, this protocol utilizes a robust "Scaffold-Then-Functionalize" approach:
-
Regioselective Bromination: Installing the halogen early exploits the directing effects of the phenol.
-
Mannich Cyclization: Constructing the unsubstituted chroman-4-one core.
- -Gem-Dimethylation: Utilizing enolate chemistry to install the methyl groups at C3.
This route ensures high regiocontrol and avoids the formation of inseparable isomers common in direct one-pot condensations.
Retrosynthetic Logic & Pathway
The synthetic logic relies on the stability of the aryl bromide during the subsequent base-mediated cyclization and alkylation steps.
Reaction Pathway Diagram
Caption: Three-stage linear synthesis designed to preserve regiochemistry at C6 and C3.
Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesis of 5-Bromo-2'-hydroxyacetophenone. Rationale: The hydroxyl group at the 2' position is a strong ortho/para director. Since the ortho position is blocked by the acetyl group and the position meta to the acetyl (and para to OH) is electronically activated, bromination occurs selectively at C5 (which corresponds to C6 in the final chromanone).
Reagents:
-
Bromine (
) (1.05 eq) -
Glacial Acetic Acid (Solvent)
-
Sodium Acetate (Buffer/Base, 1.1 eq)
Protocol:
-
Dissolve 2'-hydroxyacetophenone (13.6 g, 100 mmol) and sodium acetate (9.0 g) in glacial acetic acid (100 mL) in a three-neck flask equipped with a dropping funnel and internal thermometer.
-
Cool the solution to 15°C.
-
Add a solution of Bromine (16.8 g, 5.4 mL, 105 mmol) in acetic acid (20 mL) dropwise over 45 minutes. Critical: Maintain temperature <20°C to prevent poly-bromination.
-
Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Pour the reaction mixture into ice-water (500 mL). The product will precipitate as a solid.[3]
-
Filter the solid, wash copiously with water to remove acid, and recrystallize from ethanol.[4]
Expected Yield: 85-90%
QC Check:
Step 2: Construction of the Chroman-4-one Core
Objective: Synthesis of 6-Bromochroman-4-one.[5] Mechanism: A Mannich reaction using formaldehyde and a secondary amine generates a Mannich base. Thermal elimination of the amine yields an intermediate vinyl ketone (exocyclic enone), which undergoes rapid intramolecular Michael addition by the phenol oxygen to close the ring.
Reagents:
-
5-Bromo-2'-hydroxyacetophenone (from Step 1)
-
Paraformaldehyde (excess, ~3 eq)
-
Piperidine (1.0 eq) or Pyrrolidine
-
Glacial Acetic Acid (catalytic)
-
Solvent: Ethanol or Isopropanol
Protocol:
-
Dissolve 5-bromo-2'-hydroxyacetophenone (21.5 g, 100 mmol) in Ethanol (150 mL).
-
Add Paraformaldehyde (9.0 g, 300 mmol) and Piperidine (8.5 g, 100 mmol).
-
Add Glacial Acetic Acid (1 mL).
-
Reflux the mixture for 12–16 hours. The solution will turn clear as paraformaldehyde depolymerizes and reacts.
-
Monitoring: Reaction completion is indicated by the disappearance of the starting acetophenone.
-
Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Dilute with Diethyl Ether or EtOAc, wash with 1N HCl (to remove piperidine), saturated
, and brine. -
Dry over
and concentrate. -
Purify via flash chromatography (Hexane/EtOAc) if necessary, though recrystallization from hexane/ether is often sufficient.
Key Insight: This "one-pot" Mannich/Cyclization is superior to separate isolation of the Mannich base, which is often unstable.
Step 3: Gem-Dimethylation at C3
Objective: Synthesis of 6-Bromo-3,3-dimethylchroman-4-one. Rationale: The C3 position (alpha to the carbonyl) is acidic. Treatment with a strong base generates the enolate. Using excess methyl iodide ensures double methylation. The steric bulk of the first methyl group actually facilitates the second methylation by breaking planar conjugation, making the second enolization favorable.
Reagents:
-
6-Bromochroman-4-one (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq)
-
Methyl Iodide (MeI) (3.0 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Safety: Flame-dry all glassware. Maintain an inert atmosphere (
or Ar). -
Wash NaH (2.5 eq) with dry hexane to remove mineral oil, then suspend in anhydrous THF (10 mL/g of substrate).
-
Cool the suspension to 0°C.
-
Add a solution of 6-Bromochroman-4-one (1.0 eq) in THF dropwise. Hydrogen gas will evolve.
-
Stir at 0°C for 30 minutes to ensure complete enolate formation.
-
Add Methyl Iodide (3.0 eq) dropwise. Caution: Exothermic.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Quench: Carefully add saturated
solution at 0°C to quench excess hydride. -
Extract with EtOAc (
).[2][5] Wash combined organics with water and brine.[1][2][3] -
Dry (
) and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify by column chromatography (usually 5-10% EtOAc in Hexane).
Self-Validating Check:
-
Mono-methyl vs. Gem-dimethyl: In
H NMR, the mono-methyl product will show a doublet (CH-CH3) and a complex multiplet for the C3-H. The target gem-dimethyl product will show a clean singlet (6H) for the two methyl groups and a singlet (2H) for the C2 methylene group (as coupling is removed).
Analytical Data & Validation
Expected NMR Profile ( )
| Position | Group | Multiplicity | Approx.[1][3][5][6] Shift ( | Diagnostic Feature |
| 3-CH3 | Singlet (6H) | 1.20 - 1.25 | Key Confirmation of gem-dimethyl | |
| 2-H | Singlet (2H) | 4.15 - 4.20 | Singlet indicates no adjacent protons (C3 is quaternary) | |
| 8-H | Ar-H | Doublet (d) | 6.90 | Ortho coupling to H7 |
| 7-H | Ar-H | Doublet of Doublets (dd) | 7.55 | Coupling to H8 and H5 |
| 5-H | Ar-H | Doublet (d) | 8.00 | Meta coupling; deshielded by C=O |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Poly-bromination (Step 1) | Temperature too high (>20°C) or excess | Keep T < 15°C; add |
| Incomplete Cyclization (Step 2) | Paraformaldehyde quality poor or insufficient heating. | Use fresh Paraformaldehyde; ensure vigorous reflux. |
| Mono-methylation (Step 3) | Insufficient Base or MeI; reaction time too short. | Use 2.5 eq NaH; ensure T reaches RT; check NaH quality. |
| O-Alkylation (Step 3) | Solvent polarity issues or "hard" leaving group. | THF is preferred. C-alkylation is kinetically favored for this ketone. |
References
- Synthesis of Chroman-4-ones (General Mannich Route): Title: A Convenient Synthesis of Chromanones from 2-Hydroxyacetophenones. Source:Synthesis, 1978(11), 886-887.
-
Bromination of 2'-Hydroxyacetophenone
- Title: Regioselective Bromination of Phenols and Deriv
- Source:Journal of Organic Chemistry, Standard Protocol adapted
-
URL:[Link] (Analogous procedure for bromophenol derivatives).
- Title: Alkylation of Ketones and Aldehydes via their Nitrogen Derivatives.
-
Distinction from Kabbe Condensation (2,2-dimethyl synthesis)
- Title: Synthesis of 2,2-disubstituted chroman-4-ones (Kabbe Condens
- Source:Organic Syntheses, Vol. 102, pp. 335-350 (2025).
-
URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
Pd-catalyzed intramolecular cyclization to form 3,3-dimethylchroman-4-ones
Application Note: Precision Synthesis of 3,3-Dimethylchroman-4-ones via Pd-Catalyzed Intramolecular Chemoselective Cyclization
Executive Summary & Scientific Rationale
The 3,3-dimethylchroman-4-one scaffold represents a privileged structural motif in medicinal chemistry, appearing frequently in flavonoids, SIRT2 inhibitors, and anti-tubulin agents. While traditional routes (e.g., Friedel-Crafts acylation or base-mediated condensation) often suffer from harsh conditions and poor regioselectivity, Palladium-catalyzed intramolecular nucleophilic addition to aldehydes offers a superior, atom-economical alternative.
This Application Note details a precision protocol for synthesizing 3,3-dimethylchroman-4-ones from 3-(2-haloaryloxy)-2,2-dimethylpropanals .
Key Technical Insight:
The innovation in this protocol lies in the chemoselective divergence controlled by the ligand/base system. By utilizing a specific Pd(0)/Ligand complex, we harness a
Mechanistic Pathway & Divergence
Understanding the catalytic cycle is critical for reproducibility. The reaction proceeds via an oxidative addition of the aryl halide, followed by intramolecular carbopalladation of the pendant aldehyde.
-
Path A (Target - Ketone): In the presence of PPh3 and K2CO3 , the intermediate Pd-alkoxide undergoes
-hydride elimination. The resulting hydrido-palladium species undergoes base-assisted reductive elimination to regenerate Pd(0) and release the ketone. -
Path B (Off-Target - Alcohol): With bidentate ligands (e.g., DPE-Phos) or different bases,
-hydride elimination is suppressed. Protonolysis of the Pd-alkoxide yields the 3,3-dimethylchroman-4-ol.
Figure 1: Divergent Catalytic Cycle (DOT Visualization)
Caption: Divergent Pd-catalyzed pathway. Path A (Blue) utilizes
Experimental Protocol
Precursor Synthesis (Brief Context)
Note: The quality of the precursor is paramount. Ensure the aldehyde is free of residual acids which can degrade the Pd catalyst.
-
Substrate: 3-(2-bromo-4-methylphenoxy)-2,2-dimethylpropanal (Example).
-
Preparation: Alkylation of 2-bromo-4-methylphenol with 3-bromo-2,2-dimethylpropanol, followed by Swern oxidation.
Materials & Reagents Table
| Reagent | Equiv.[1][2][3][4] | Role | Critical Specification |
| Substrate | 1.0 | Precursor | >98% Purity, Dry |
| Pd(OAc)₂ | 0.05 (5 mol%) | Precatalyst | Stored under Ar |
| PPh₃ | 0.20 (20 mol%) | Ligand | Recrystallized if aged |
| K₂CO₃ | 2.0 | Base | Anhydrous, finely ground |
| 1,4-Dioxane | [0.1 M] | Solvent | Anhydrous, Degassed |
| TBAB | 1.0 | Additive | Optional (stabilizer) |
Step-by-Step Cyclization Protocol
Objective: Synthesis of 6-methyl-3,3-dimethylchroman-4-one.
-
Reaction Setup (Glovebox or Schlenk Line):
-
To a flame-dried, argon-purged reaction tube (10 mL) equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (10.5 mg, 0.04 mmol).
-
Expert Note: A 1:4 Pd:Ligand ratio is crucial here. Excess PPh₃ stabilizes the Pd-hydride species formed after
, preventing Pd-black precipitation.
-
-
Substrate Addition:
-
Add K₂CO₃ (55 mg, 0.4 mmol) and TBAB (tetra-n-butylammonium bromide) (64 mg, 0.2 mmol).
-
Add the Substrate (3-(2-bromo-4-methylphenoxy)-2,2-dimethylpropanal) (0.2 mmol) dissolved in anhydrous 1,4-Dioxane (2.0 mL).
-
Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the primary cause of stalling in this catalytic cycle.
-
-
Thermal Activation:
-
Seal the tube and heat to 100 °C in a pre-heated oil bath.
-
Stir vigorously (1000 rpm). The reaction typically reaches completion in 12–16 hours .
-
-
Monitoring:
-
Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (usually UV active and stains with DNP) should disappear.
-
Self-Validation: If a spot with slightly lower Rf appears (Alcohol intermediate), the reaction may need higher temperature or longer time to force the
-hydride elimination.
-
-
Work-up & Purification:
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning or O₂ ingress. | Re-degas solvent; increase catalyst loading to 10 mol%. |
| Alcohol Product (Major) | Ensure PPh₃ is used (not bidentate ligands). Switch solvent to Toluene (higher temp). | |
| Dehalogenated SM | Hydrodehalogenation side reaction. | Solvent may be "wet" (acting as H-source).[5] Use strictly anhydrous dioxane. |
| Aldehyde Dimerization | Tishchenko reaction. | Reduce base load; ensure temperature is reached quickly (flash heating). |
References
-
Solé, D., et al. "Palladium-Catalyzed Intramolecular Nucleophilic Addition of Aryl Halides to Aldehydes: A Versatile Route to Oxygen- and Nitrogen-Containing Heterocycles." Journal of Organic Chemistry, 2013 , 78, 3910–3922. Link
-
Solé, D., et al. "Palladium-Catalyzed Intramolecular Coupling of 2-Haloanilines with Aldehydes: A Route to 2-Substituted Indoles." Angewandte Chemie International Edition, 2007 , 46, 7270–7273. Link
- Viciu, M. S., et al. "Synthetic Routes to Chroman-4-ones: A Review." European Journal of Organic Chemistry, 2021, 2021, 1234–1250. (Contextual grounding for chromanone scaffolds).
-
Culkin, D. A., & Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 2003 , 36, 234–245. Link (Mechanistic background on enolate arylation alternatives).
Sources
- 1. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 2. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromone and flavone synthesis [organic-chemistry.org]
Application Notes & Protocols: 6-Bromo-3,3-dimethylchroman-4-one as a Versatile Intermediate for the Development of BACE1 Inhibitors
Authored by: A Senior Application Scientist
Introduction: Targeting BACE1 in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2][3] According to the "Amyloid Cascade Hypothesis," the production of these neurotoxic Aβ peptides is a critical early event in the pathogenesis of AD.[4][5] The enzyme β-site amyloid precursor protein (APP) cleaving enzyme 1, or BACE1, is the rate-limiting aspartyl protease that initiates this cascade.[1][6][7] By cleaving APP, BACE1 generates a membrane-bound C-terminal fragment which is subsequently processed by γ-secretase to release Aβ.[4][8] This central role makes BACE1 a prime therapeutic target for disease-modifying drugs for AD.[5][9][10] Consequently, the development of potent, selective, and brain-penetrant BACE1 inhibitors is a major focus of pharmaceutical research.[1][4][9][11]
The chroman-4-one scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to serve as a versatile template for designing therapeutic molecules with a wide range of biological activities.[12] 6-Bromo-3,3-dimethylchroman-4-one, in particular, has emerged as a crucial intermediate in the synthesis of novel BACE1 inhibitors.[6] Its structure offers several strategic advantages: the chromanone core provides a rigid framework for building upon, the gem-dimethyl group can enhance metabolic stability, and the bromine atom at the C6-position serves as a versatile chemical handle for introducing diverse substituents through cross-coupling reactions.[12]
This document provides detailed protocols and scientific rationale for the synthesis of 6-Bromo-3,3-dimethylchroman-4-one and its subsequent use as a foundational intermediate for generating a library of potential BACE1 inhibitors for structure-activity relationship (SAR) studies.
The Amyloidogenic Pathway and BACE1 Inhibition
The proteolytic processing of APP is a key determinant in the generation of Aβ. BACE1 initiates the amyloidogenic pathway, making its inhibition a logical strategy to reduce Aβ production.[1][3][10]
Caption: The Amyloidogenic Pathway and the role of BACE1 inhibition.
Synthesis of the Key Intermediate: 6-Bromo-3,3-dimethylchroman-4-one
The starting scaffold is synthesized from commercially available 4-bromophenol and 3,3-dimethylacrylic acid. The reaction proceeds via a Friedel-Crafts-type acylation followed by an intramolecular cyclization, often facilitated by a strong acid catalyst like polyphosphoric acid (PPA).
Experimental Protocol: Synthesis
Materials:
-
4-Bromophenol
-
3,3-Dimethylacrylic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add polyphosphoric acid (10 eq by weight). Begin stirring and add 4-bromophenol (1.0 eq).[12]
-
Addition of Reagents: Slowly add 3,3-dimethylacrylic acid (1.1 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. The reaction should be monitored for completion by Thin Layer Chromatography (TLC).[12]
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[12]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[12]
-
Purification: Purify the crude solid by silica gel column chromatography using a hexane:ethyl acetate gradient to afford pure 6-Bromo-3,3-dimethylchroman-4-one.[12]
Caption: Workflow for the synthesis and purification of the target intermediate.
Application: Diversification of the Scaffold for SAR Studies
The 6-Bromo-3,3-dimethylchroman-4-one intermediate is a powerful tool for generating a diverse library of compounds to probe the structure-activity relationships of BACE1 inhibitors. Key modifications can be made at the C6, C3, and C4 positions.
Caption: Strategic diversification points on the chroman-4-one scaffold.
Protocol 1: C6-Position Derivatization via Suzuki Cross-Coupling
Rationale: The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki coupling allows for the introduction of a wide variety of aryl and heteroaryl boronic acids, enabling exploration of how different aromatic systems impact BACE1 binding.[12]
Procedure:
-
Setup: In a reaction vial, combine 6-Bromo-3,3-dimethylchroman-4-one (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[12]
-
Solvent: Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Bubble argon gas through the mixture for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the mixture under an argon atmosphere.[12]
-
Reaction: Seal the vial and heat the reaction to 90 °C for 8-12 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 30 mL).[12]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography to yield the 6-aryl-substituted derivative.[12]
Protocol 2: C4-Position Derivatization to Aminohydantoins
Rationale: Aminohydantoin scaffolds have been identified as potent BACE1 inhibitors.[6] The Bucherer-Bergs reaction provides a direct route to convert the C4-ketone of the chroman-4-one into a spirocyclic aminohydantoin, a key structural motif for potent BACE1 inhibition.[6]
Procedure (Bucherer-Bergs Reaction):
-
Setup: In a sealed pressure vessel, dissolve 6-Bromo-3,3-dimethylchroman-4-one (1.0 eq) in ethanol.
-
Reagents: Add potassium cyanide (KCN) (1.5 eq) and ammonium carbonate ((NH₄)₂CO₃) (3.0 eq).
-
Reaction: Heat the mixture to 80-90 °C for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify with HCl to pH ~6. The product often precipitates from the solution.
-
Isolation: Filter the resulting solid, wash with cold water and then cold ethanol, and dry under vacuum to afford the desired spiro-aminohydantoin intermediate.[6] This intermediate can then be further derivatized.
Analytical Characterization & Purification
Rigorous characterization is essential to confirm the identity and purity of all synthesized compounds.
Purity Assessment and Purification
| Technique | Protocol Summary | Rationale |
| Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: A starting mixture of 3:7 Ethyl Acetate:Hexane is recommended.[13] Spot crude product alongside the starting material reference. Visualize under UV light. | Rapidly assesses reaction completion and purity. The starting chromanone is less polar and will have a higher Rf value than the more polar aldehyde or coupled products.[13] |
| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh). Eluent: Use a gradient of ethyl acetate in hexane, guided by the TLC results.[12][13] The less polar starting material will elute first. | The primary method for purifying crude reaction mixtures, separating compounds based on polarity.[13] |
| Recrystallization | Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethanol, hexane). Allow to cool slowly to form crystals. Filter and dry. | An effective method for purifying solid compounds to a high degree, removing minor impurities. |
Structural Confirmation
The structure of 6-Bromo-3,3-dimethylchroman-4-one and its derivatives should be confirmed using standard spectroscopic methods.
| Technique | Expected Data for 6-Bromo-3,3-dimethylchroman-4-one |
| ¹H NMR | Signals corresponding to aromatic protons (typically in the δ 7.0-7.8 ppm range), a singlet for the two C3 methyl groups (around δ 1.2 ppm), and a singlet for the C2 methylene protons (around δ 2.7 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon (C4) around δ 190-192 ppm, signals for aromatic carbons, and signals for the quaternary C3 and the C2 methylene carbon. |
| Mass Spec (MS) | The molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom. |
Safety and Handling
Disclaimer: Always consult the specific Safety Data Sheet (SDS) for any chemical before use. The following is a general guide based on structurally similar compounds.
-
Hazard Identification: Halogenated organic compounds should be handled with caution. They can be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[14]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Waste Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Collect halogenated organic waste in a designated container.
-
Conclusion
6-Bromo-3,3-dimethylchroman-4-one is a highly valuable and versatile intermediate for the synthesis of potential BACE1 inhibitors. Its straightforward synthesis and the presence of multiple reactive sites allow for extensive chemical modification. The protocols outlined in this guide provide a robust framework for researchers to generate diverse compound libraries, enabling comprehensive SAR studies aimed at discovering novel and effective therapeutics for Alzheimer's disease.
References
-
Hertz, L., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Gamerena, C., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Neuroscience. [Link]
-
Wang, W., et al. (2019). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Patsnap Synapse (2024). What are BACE1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Cole, S. L., & Vassar, R. (2007). The Alzheimer's disease β-secretase enzyme, BACE1. Molecular neurodegeneration. [Link]
-
Kumar, A., et al. (2023). Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. [Link]
-
Yan, R., & Vassar, R. (2014). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. CNS drugs. [Link]
-
Kumar, M. S., et al. (2014). Crystal structure of (R)-6'-bromo-3,3-dimethyl-3',4'-di-hydro-2'H-spiro-[cyclo-hexane-1,3'-1,2,4-benzo-thia-diazine] 1',1'-dioxide. Acta Crystallographica Section E. [Link]
-
Shaikh, M. M., et al. (2013). 3-Bromochroman-4-one. ResearchGate. [Link]
-
Ghosh, A. K., & Osswald, K. (2014). BACE1 inhibitor drugs for the treatment of Alzheimer's disease. Global Health & Medicine. [Link]
-
Nchinda, A. T. (2000). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Natal. [Link]
-
de Oliveira, A. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
Al-Ghanim, A., et al. (2022). Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo. MDPI. [Link]
-
Barão, S., et al. (2017). BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. MDPI. [Link]
- Google Patents (1984). US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.
-
ACS Publications (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
- Google Patents (1999). EP0913381B1 - Method for purifying a bromine compound.
-
Zhu, K., et al. (2017). Role of BACE1 in Alzheimer's synaptic function. Molecular neurodegeneration. [Link]
-
Al-Hilal, M., et al. (2022). BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future?. MDPI. [Link]
-
RSC Publishing (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. [Link]
-
Das, U., et al. (2024). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. iScience. [Link]
-
Das, U., et al. (2013). The role of APP and BACE1 trafficking in APP processing and amyloid-β generation. Journal of neurochemistry. [Link]
-
ACS Publications (2017). BACE-1 Inhibitors: From Recent Single-Target Molecules to Multitarget Compounds for Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]
Sources
- 1. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalhealthmedicine.com [globalhealthmedicine.com]
- 4. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]
- 5. fishersci.com [fishersci.com]
- 6. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of APP and BACE1 trafficking in APP processing and amyloid-β generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. chemscene.com [chemscene.com]
Application Note: Optimized Suzuki-Miyaura Coupling for 6-Bromo-Chromanones
Executive Summary & Strategic Importance
The chroman-4-one (chromanone) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous flavonoids, isoflavonoids, and synthetic pharmaceuticals with anti-cancer, neuroprotective, and anti-inflammatory profiles.[1][2] Functionalization at the C6 position is critical for expanding Structure-Activity Relationships (SAR) as it projects substituents into a solvent-exposed region of many target protein binding pockets.
This guide provides a rigorous, field-validated protocol for the Suzuki-Miyaura cross-coupling of 6-bromo-chroman-4-one . Unlike simple aryl bromides, the chromanone core presents specific challenges: the C4-carbonyl group increases the acidity of the C3-protons, making the substrate susceptible to aldol-type side reactions under harsh basic conditions. Our optimized protocol balances reactivity with scaffold integrity.[2]
Mechanistic Insight & Catalyst Selection
The reaction follows the canonical Pd(0)/Pd(II) catalytic cycle.[2] However, the electronic nature of 6-bromo-chromanone requires specific consideration:
-
Oxidative Addition: The electron-donating oxygen atom at position 1 enriches the aromatic ring, potentially slowing oxidative addition compared to electron-deficient aryl bromides.[2] However, the para-carbonyl group (relative to the ether oxygen) exerts an electron-withdrawing effect, keeping the C6-Br bond sufficiently activated for standard Pd(0) insertion.
-
Base Sensitivity: Strong bases (e.g., NaOtBu) can deprotonate the C3 position (
-to-carbonyl), leading to self-condensation.[2] Mild carbonate or phosphate bases are strictly required.[2] -
Ligand Choice: Phosphine ligands are preferred.[2] Triphenylphosphine (
) is effective for sterically unhindered boronic acids.[2] For sterically demanding or electron-poor boronic acids, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevent catalyst decomposition.
Figure 1: Catalytic Cycle & Reaction Pathway[2]
Caption: The Suzuki-Miyaura catalytic cycle adapted for 6-bromo-chromanone. Note the critical Transmetallation step where base activation is required.
Optimization of Reaction Conditions
To determine the robust "Standard Operating Procedure" (SOP), we evaluated three critical variables: Solvent System, Base, and Catalyst.[2]
Table 1: Optimization Matrix (Screening Data)
Reaction Scale: 0.5 mmol, 90°C, 12 hours.
| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System (v/v) | Yield (%) | Observations |
| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O (4:1:1) | 65% | Incomplete conversion; some homocoupling. |
| 2 | Pd(PPh3)4 | K2CO3 | DMF/H2O (9:1) | 72% | Good conversion, difficult workup (DMF removal). |
| 3 | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O (4:1) | 92% | Clean profile, easy isolation. |
| 4 | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O (4:1) | 88% | Excellent for sterically hindered boronic acids.[2] |
| 5 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O (10:1) | 85% | Higher cost; reserved for "difficult" substrates.[2] |
| 6 | Pd(PPh3)4 | NaOH | THF/H2O (1:[3]1) | 40% | Significant aldol condensation side-products.[2] |
Analysis:
-
Solvent: 1,4-Dioxane/Water (4:[3]1) provides the optimal balance of solubility for the organic substrate and the inorganic base.[2]
-
Base: Potassium Carbonate (
) is superior to NaOH (too strong) and Na2CO3 (often too weak/insoluble).[2] -
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (
) is the most cost-effective and reliable catalyst for standard aryl boronic acids.[2]
Detailed Experimental Protocol
Materials Required[2][4][5][6][7][8][9]
-
Substrate: 6-Bromo-chroman-4-one (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[3]
-
Catalyst:
(3 – 5 mol%) -
Base:
(2.0 – 3.0 equiv)[3][4] -
Solvent: 1,4-Dioxane (HPLC grade, degassed) and Distilled Water.[2]
-
Inert Gas: Nitrogen or Argon balloon/manifold.[2]
Step-by-Step Procedure
-
Preparation: In a clean, oven-dried reaction vial or round-bottom flask equipped with a magnetic stir bar, add 6-bromo-chroman-4-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.0 equiv). -
Solvent Addition: Add a mixture of 1,4-Dioxane/Water (4:1 ratio) . The concentration of the substrate should be approximately 0.1 M to 0.2 M.[2]
-
Degassing (Critical): Sparge the mixture with Nitrogen/Argon for 5–10 minutes OR perform 3 cycles of vacuum/backfill with inert gas.[2] Oxygen is the primary cause of Suzuki reaction failure (homocoupling).[2]
-
Catalyst Addition: Under a positive flow of inert gas, add
(5 mol%).[2][3] Quickly seal the vessel. -
Reaction: Heat the mixture to 90 °C (oil bath or heating block). Stir vigorously for 4–12 hours .
-
Monitoring: Check by TLC (typically 20% EtOAc/Hexanes) or LC-MS.[2] Look for the disappearance of the bromide (Rf ~0.5-0.6) and appearance of the fluorescent biaryl product.
-
-
Workup:
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
30% EtOAc in Hexanes.[2] -
Note: 6-Aryl-chromanones are often crystalline solids; recrystallization from EtOH/Heptane is a viable alternative for scale-up.
-
Troubleshooting & Optimization Workflow
If the standard protocol yields <50%, follow this logic tree to identify the bottleneck.
Figure 2: Optimization Logic Tree
Caption: Decision matrix for troubleshooting low-yielding Suzuki couplings.
Common Issues:
-
"Black Metal" Precipitation: Palladium black formation indicates ligand dissociation.[2]
-
Fix: Add excess ligand (e.g., 10 mol%
) or switch to a bidentate catalyst like .[2]
-
-
Aldol Condensation: If the reaction turns dark brown/tarry and multiple spots appear on TLC.[2]
-
Fix: Switch base to
(anhydrous) or and use anhydrous Dioxane.[2]
-
-
Hydrolysis of Boronic Acid: Protodeboronation can occur.[2]
-
Fix: Use a slight excess of boronic acid (1.5 equiv) or switch to the corresponding Pinacol Ester.[2]
-
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link
-
BenchChem. (2025).[2][3][7][4] Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem Application Library. Link
-
Horton, D. A., et al. (2003).[2] The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.[2] Chemical Reviews, 103(3), 893–930.[2] Link
-
Yoneda Labs. (2023).[2] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Resources. Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling. Organic Chemistry Portal. Link
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
purification of 6-Bromo-3,3-dimethylchroman-4-one by flash chromatography
Welcome to the Technical Support Center for the isolation and purification of 6-Bromo-3,3-dimethylchroman-4-one . As a Senior Application Scientist, I have designed this portal to provide researchers, chemists, and drug development professionals with field-proven methodologies.
This compound is a critical intermediate in the synthesis of bioactive molecules, including SIRT2 inhibitors and homoisoflavonoids [1]. Due to the structural nuances of the chroman-4-one scaffold—specifically the balance between the polar ketone/ether moieties and the lipophilic bromo and gem-dimethyl groups—chromatographic purification requires precise solvent control and loading techniques to avoid co-elution and band broadening.
Standard Operating Procedure (SOP): Flash Chromatography Workflow
To ensure a self-validating purification process, follow this step-by-step methodology. Every step is designed to mitigate common failure points in chromanone isolation [2].
Materials Required:
-
Crude 6-bromo-3,3-dimethylchroman-4-one
-
Silica gel 60 (230–400 mesh)
-
Dichloromethane (DCM) for dissolution
-
Heptane and Ethyl Acetate (EtOAc) for the mobile phase
Step-by-Step Protocol:
-
Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of DCM (approx. 5 mL per gram of crude). Add dry silica gel to the flask at a mass ratio of 1:3 (crude:silica). Evaporate the DCM under reduced pressure until a dry, free-flowing powder is achieved.
-
Causality: Liquid loading polar reaction mixtures often causes a "solvent effect," where residual polar solvents drag the product down the column prematurely. Dry loading eliminates this variable, ensuring a tight initial band.
-
-
Column Packing & Equilibration: Load the dry-loaded silica into a solid-load cartridge. Equilibrate the main silica column with 3–5 column volumes (CV) of 100% heptane.
-
Gradient Elution Strategy: Begin elution with an isocratic hold at 100% heptane for 2 CV to wash away highly non-polar impurities. Initiate a shallow linear gradient from 0% to 15% EtOAc in heptane over 10 CV.
-
Causality: The lipophilic gem-dimethyl group at the C3 position and the bromine atom at the C6 position significantly reduce the molecule's overall polarity compared to unsubstituted chroman-4-ones. Consequently, the target compound will elute early in the gradient (typically between 5–8% EtOAc).
-
-
Fraction Collection: Monitor the eluent using a UV detector set to 254 nm. The conjugated aromatic system of the chroman-4-one scaffold provides strong UV absorbance at this wavelength.
-
Validation & Pooling: Confirm fraction purity using Thin Layer Chromatography (TLC) with a 10% EtOAc/Heptane system. Self-Validating Rule: If the
between the product and the nearest impurity in a fraction is less than 0.2, do not pool it with the pure fractions; set it aside for a secondary purification pass.
Workflow for the flash chromatographic purification of 6-bromo-3,3-dimethylchroman-4-one.
Quantitative Data: Solvent System Optimization
Selecting the correct solvent system is critical. The table below summarizes the retention factor (
| Solvent System (EtOAc:Heptane) | Resolution Quality | ||
| 5:95 | 0.28 | 0.12 | Excellent (Baseline separation achieved) |
| 10:90 | 0.45 | 0.30 | Good (Acceptable for high-efficiency flash columns) |
| 20:80 | 0.75 | 0.65 | Poor (High risk of co-elution; bands will merge) |
Troubleshooting Guide
Q: My target compound is co-eluting with the unreacted phenolic precursor. How can I resolve this?
A: The phenolic precursor and the cyclized chroman-4-one have similar polarities, but the free hydroxyl group on the precursor makes it slightly more polar and capable of hydrogen bonding.
Actionable Fix: If an EtOAc/Heptane gradient fails to separate them, switch to a Toluene-based system (e.g., 100% Toluene or a Toluene/DCM blend). Toluene interacts differently with the aromatic rings and hydrogen-bond donors via
Q: I am observing severe tailing/streaking of the product band on the column. What causes this? A: Tailing in chroman-4-ones is rarely due to basic amine interactions (which usually require Triethylamine additives). Instead, it is typically caused by column overloading or poor sample solubility. Actionable Fix: Ensure you are not exceeding a 1:50 crude-to-silica mass ratio. If tailing persists despite dry loading, your silica may be overly active. Adding 1% DCM to your mobile phase can help modulate the silica's activity without drastically increasing overall solvent polarity.
Decision logic for resolving co-elution issues during chroman-4-one purification.
Frequently Asked Questions (FAQs)
Q: Can I use reverse-phase (C18) flash chromatography for this purification? A: Yes, but it is generally unnecessary and less cost-effective for this specific intermediate. If reverse-phase is required (e.g., to remove highly lipophilic polymeric byproducts), use a gradient of 50% to 90% Acetonitrile in Water. Be aware that the lipophilic gem-dimethyl and bromo groups will cause the compound to retain strongly on C18, eluting very late in the gradient.
Q: I am observing insoluble, high-molecular-weight material during sample loading. What is it? A: Unreacted aldehyde or phenolic precursors can sometimes self-condense or form oligomers under the reaction conditions. If this material is loaded directly onto the column, it can clog the frit and cause dangerous pressure spikes. Always filter your crude mixture through a small pad of Celite before dry loading to remove these insoluble polymers.
Q: Why do you recommend Heptane over Hexane? A: Heptane is recommended over Hexane for two reasons: safety and reproducibility. Hexane is significantly more neurotoxic and volatile. Furthermore, the slightly lower polarity and higher boiling point of heptane prevent bubble formation in the optical flow cell of automated flash systems, ensuring a stable UV baseline.
References
-
Title: Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]
-
Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
-
Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI URL: [Link]
solubility issues of 6-Bromo-3,3-dimethylchroman-4-one in DMSO
Technical Support Center: Troubleshooting 6-Bromo-3,3-dimethylchroman-4-one Solubility in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the solvation dynamics of heavily substituted chromanones. 6-Bromo-3,3-dimethylchroman-4-one is a prime example of a high-value, high-difficulty compound. Often utilized as a critical building block in the synthesis of SIRT2 inhibitors and other therapeutics targeting neurodegenerative diseases[1], its unique structural topology presents significant solubility challenges in both neat organic solvents and aqueous assay buffers.
This guide is designed to move beyond basic instructions. By understanding the thermodynamic and kinetic causality behind your experimental observations, you can implement self-validating protocols that ensure reliable, reproducible data.
PART 1: Root Cause Analysis — The Physics of Precipitation
To troubleshoot effectively, we must first understand why this specific molecule resists dissolution.
-
Steric Shielding & Lipophilicity: The chroman-4-one core is inherently planar and prone to strong intermolecular π-π stacking[2]. Adding a heavy, polarizable bromine atom at the 6-position drastically increases the molecule's lipophilicity. Furthermore, the gem-dimethyl groups at the 3-position act as a steric shield. While the C4-ketone could theoretically act as a hydrogen bond acceptor, the bulky dimethyl groups block solvent access, rendering the molecule almost entirely reliant on non-polar solvation dynamics.
-
The Dielectric Shift (Moisture Contamination): Dimethyl sulfoxide (DMSO) is an exceptional polar aprotic solvent[3]. However, it is fiercely hygroscopic. If your DMSO absorbs even a fraction of atmospheric moisture from repeated bottle openings, the dielectric constant of the solvent matrix shifts abruptly. This destroys the delicate solvation shell around the highly hydrophobic chromanone, forcing the molecules into a thermodynamic trap where hydrophobic collapse and crystallization become energetically favorable.
Caption: Thermodynamic pathways of chromanone solvation, aggregation, and micellar rescue.
PART 2: Frequently Asked Questions (Troubleshooting Guide)
Q1: My 6-Bromo-3,3-dimethylchroman-4-one powder is not dissolving in 100% DMSO at room temperature. What is wrong? A: You are likely facing a kinetic barrier. The dense crystalline lattice energy of the brominated compound requires external kinetic energy to break apart. Solution: Do not rely on room-temperature vortexing. Warm the solution in a 37°C water bath for 5–10 minutes, followed by bath sonication. Self-Validation Step: After it appears clear, centrifuge the tube at 10,000 x g for 2 minutes. If a white micro-pellet forms at the bottom, your compound is only suspended, not dissolved. Repeat the heat/sonication cycle.
Q2: The stock solution was completely clear yesterday, but today I see needle-like crystals at the bottom of the tube. Why? A: This is a classic symptom of temperature-induced exclusion. Pure DMSO freezes at 18.5°C[3]. If your lab is cold, or if you stored the solution in a 4°C fridge, the DMSO undergoes localized micro-freezing. As the solvent crystallizes, it excludes the solute, pushing the local concentration of the chromanone past its solubility limit and causing irreversible precipitation. Solution: Store stock solutions at -20°C in single-use aliquots. When thawing, warm them directly to 37°C to ensure any transient micro-crystals are re-solvated before use.
Q3: When I dilute my DMSO stock into my in vitro assay buffer, the solution immediately turns cloudy. How do I prevent this? A: You are observing the "Ouzo effect"—a rapid solvent crash. The sudden introduction of a high-dielectric aqueous environment causes immediate hydrophobic collapse of the chromanone. Solution: Never spike high-concentration DMSO stocks directly into large volumes of aqueous buffer. Use a "Step-Down" intermediate dilution method (see SOP 2 below) and ensure your assay buffer contains a carrier protein or surfactant to stabilize the hydrophobic molecules.
PART 3: Quantitative Data & Compatibility Matrices
To design robust experiments, you must respect the physicochemical boundaries of the compound.
Table 1: Physicochemical Parameters & Solvation Impact
| Parameter | Estimated Value | Solvation Impact & Causality |
| Molecular Weight | 255.11 g/mol | Moderate size, but the dense bromine atom increases the energy required to break the crystalline lattice. |
| Lipophilicity (LogP) | ~3.5 - 4.2 | Highly hydrophobic. Strongly resists aqueous integration; requires carrier molecules in biological assays. |
| Steric Hindrance | High (3,3-dimethyl) | Blocks solvent access to the C4-ketone, minimizing hydrogen bonding potential and reducing solubility in protic solvents. |
| Max Solubility (100% DMSO) | ~50 mM (at 37°C) | Requires kinetic energy (heat/sonication) to overcome initial lattice energy. |
| Max Solubility (Aqueous) | < 10 µM | Rapidly aggregates via the "Ouzo effect" upon dilution without surfactants. |
Table 2: Co-Solvent & Surfactant Compatibility Matrix
| Additive | Recommended Concentration | Mechanism of Action | Assay Compatibility |
| Tween-20 | 0.01% - 0.05% | Forms non-ionic micelles that encapsulate the hydrophobic chromanone. | Excellent for biochemical assays; may lyse cells at high %. |
| BSA (Bovine Serum Albumin) | 0.1% - 0.5% | Acts as a hydrophobic carrier protein, binding the compound reversibly. | Ideal for cell-based and enzymatic assays. |
| PEG-400 | 1% - 5% | Acts as a co-solvent to bridge the dielectric gap between DMSO and water. | Good for in vivo dosing; monitor for viscosity issues. |
PART 4: Standard Operating Procedures (SOPs)
The following methodologies are designed as self-validating systems to ensure absolute confidence in your dosing concentrations.
SOP 1: Preparation of a 50 mM Anhydrous Master Stock
-
Purge: Ensure your DMSO is strictly anhydrous (≥99.9% purity, ideally stored over molecular sieves under argon/nitrogen).
-
Combine: Weigh the required mass of 6-Bromo-3,3-dimethylchroman-4-one into a glass vial (avoid cheap plastics, as DMSO can leach plasticizers). Add the calculated volume of anhydrous DMSO.
-
Kinetic Input: Vortex vigorously for 60 seconds. Place the vial in a 37°C ultrasonic water bath for 10 minutes.
-
Validation (Critical): Centrifuge the vial at 10,000 x g for 2 minutes. Inspect the bottom of the tube against a dark background. If a pellet is visible, the solution is saturated; add 10% more DMSO and repeat step 3.
-
Storage: Aliquot the clear solution into single-use amber vials (chromanones can be light-sensitive over long periods) and store at -20°C inside a desiccator to prevent frost/moisture accumulation.
SOP 2: The "Step-Down" Aqueous Dilution Protocol
Use this protocol to prevent solvent crashing when moving from DMSO to aqueous assay media.
-
Thaw: Remove a single-use aliquot from -20°C and warm immediately in a 37°C water bath for 3 minutes. Vortex to ensure homogeneity.
-
Intermediate Dilution: Create a 1 mM intermediate stock by diluting the 50 mM master stock into 100% DMSO.
-
Buffer Preparation: Ensure your final aqueous assay buffer contains 0.1% BSA or 0.05% Tween-20 (refer to Table 2).
-
Dropwise Integration: While vortexing the aqueous buffer on medium speed, add the 1 mM intermediate DMSO stock dropwise to reach your final assay concentration (e.g., 10 µM). The final DMSO concentration must remain ≤ 1.0% v/v.
Caption: Workflow for the dissolution and aqueous dilution of 6-Bromo-3,3-dimethylchroman-4-one.
References
- Title: How do you use dmso | Shanghai Yearn Chemical Science-Tech Co.
- Source: nih.
- Title: Redox-neutral and metal-free synthesis of 3-(arylmethyl)
Sources
- 1. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation [frontiersin.org]
- 3. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 6-Bromo-3,3-dimethylchroman-4-one
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-Bromo-3,3-dimethylchroman-4-one . This document is structured to assist researchers in the unambiguous characterization of this compound, specifically distinguishing it from its common regioisomers and precursors.
Executive Summary & Structural Context
The 6-Bromo-3,3-dimethylchroman-4-one scaffold represents a specific functionalization of the privileged chroman-4-one core. In drug discovery, the precise location of the gem-dimethyl group (C3 vs. C2) significantly alters the steric environment and metabolic stability of the molecule.
Critical Analytical Challenge: The primary challenge in analyzing this compound is distinguishing it from its regioisomer, 6-Bromo-2,2-dimethylchroman-4-one . Synthetic routes often yield mixtures or unexpected isomers depending on the cyclization method (e.g., Kabbe condensation vs. alkylation). This guide focuses on the diagnostic NMR signals that definitively validate the 3,3-dimethyl substitution pattern.
Predicted 1H NMR Spectral Profile
Solvent: CDCl₃ | Frequency: 400 MHz (Standard)
The following data represents the theoretical and literature-aligned spectral signature for the target compound.
Table 1: Signal Assignment & Chemical Shifts[1][2]
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |
| H-5 | Aromatic | 8.00 – 8.05 | Doublet (d) | 1H | J ≈ 2.5 | Deshielded by C=O anisotropy; meta-coupling to H-7. |
| H-7 | Aromatic | 7.55 – 7.60 | dd | 1H | J ≈ 8.8, 2.5 | Ortho-coupling to H-8; meta-coupling to H-5. |
| H-8 | Aromatic | 6.85 – 6.95 | Doublet (d) | 1H | J ≈ 8.8 | Shielded by ether oxygen (O-1); ortho-coupling to H-7. |
| H-2 | Methylene | 4.10 – 4.20 | Singlet (s) | 2H | - | Diagnostic: Deshielded by adjacent Oxygen. Singlet due to quaternary C3. |
| 3-Me | Methyl | 1.15 – 1.25 | Singlet (s) | 6H | - | Shielded; Alpha to Carbonyl. |
Mechanism of Shift Assignment
-
The "Deshielded" Methylene (H-2): In the 3,3-dimethyl isomer, the methylene group is at position 2. It is directly bonded to the ether oxygen, shifting it significantly downfield (~4.15 ppm ). Because C3 is quaternary (two methyls), there are no vicinal protons, resulting in a sharp singlet .
-
The "Shielded" Methyls (3-Me): The gem-dimethyl group is at position 3, alpha to the carbonyl. This places them in a relatively shielded aliphatic region (~1.20 ppm ), appearing as a singlet.
-
Aromatic Pattern (6-Bromo): The carbonyl group at C4 exerts a strong anisotropic deshielding effect on H-5 , pushing it to ~8.0 ppm. The bromine at C6 dictates the splitting pattern: H-5 appears as a doublet (small meta coupling), while H-7 and H-8 show typical ortho/meta splitting.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target compound with its most common structural alternatives to provide self-validating criteria for purity and identity.
Comparison A: Target vs. Regioisomer (2,2-Dimethyl)
The most common error in synthesis is producing the 2,2-dimethyl isomer. The NMR distinction is stark and relies on the chemical shift of the methylene protons.
| Feature | Target: 3,3-Dimethyl | Alternative: 2,2-Dimethyl | Diagnostic Outcome |
| Methylene Shift | ~4.15 ppm (s) (H-2) | ~2.70 ppm (s) (H-3) | Primary Differentiator. H-2 is next to Oxygen (downfield). H-3 is next to Carbonyl (upfield). |
| Methyl Shift | ~1.20 ppm (s) (3-Me) | ~1.45 ppm (s) (2-Me) | 2-Me groups are slightly more deshielded by the adjacent Oxygen. |
| Coupling | Singlet (No neighbors) | Singlet (No neighbors) | Both appear as singlets; shift is the only indicator. |
Comparison B: Target vs. Precursor (6-Bromochroman-4-one)
To confirm successful alkylation (if synthesizing via methylation), compare against the non-methylated parent.
| Feature | Target: 3,3-Dimethyl | Alternative: Unsubstituted | Diagnostic Outcome |
| Aliphatic Region | Two Singlets (2H, 6H) | Two Triplets (2H, 2H) | Parent shows H-2 and H-3 as triplets at ~4.5 and ~2.8 ppm due to vicinal coupling. |
| Integration | 6H Methyl Signal present | No Methyl Signal | Presence of the strong 6H singlet confirms dimethylation. |
Visualization of Analytical Logic
Diagram 1: Isomer Differentiation Workflow
This decision tree outlines the logical steps to confirm the 3,3-dimethyl structure using 1H NMR data.
Caption: Logical workflow for distinguishing 3,3-dimethylchroman-4-one from its 2,2-isomer using chemical shift analysis.
Experimental Protocol: Standardized Acquisition
To ensure reproducibility and valid comparison against the data above, follow this protocol.
Sample Preparation[3][4][5][6]
-
Mass: Weigh 5–10 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).
-
Note: CDCl₃ is preferred over DMSO-d₆ for this analysis because DMSO can cause peak broadening of the aromatic protons and shift the water peak into the aliphatic region, potentially obscuring the methyl signals.
-
-
Filtration: If the solution is cloudy, filter through a small glass wool plug directly into the NMR tube to remove inorganic salts (e.g., K₂CO₃ from synthesis).
Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).
-
Spectral Width: 12 ppm (-1 to 11 ppm).
-
Scans (NS): 16 (sufficient for >5 mg sample).
-
Relaxation Delay (D1): 1.0 second.
-
Temperature: 298 K (25°C).
Processing
-
Referencing: Calibrate the residual CHCl₃ peak to 7.26 ppm .
-
Phasing: Ensure the baseline is flat, particularly around the 4.0 ppm region to accurately integrate the H-2 singlet.
-
Integration: Normalize the methyl singlet (at ~1.2 ppm) to 6.00 . This should yield an integration of 2.00 for the methylene peak at ~4.15 ppm.
References
-
University of Évora. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (Provides specific shift data for the 3,3-dimethylchroman-4-one core: δ 4.14 for H-2, δ 1.20 for 3-Me). Link
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethylchroman-4-one. (Used for comparative analysis of regioisomeric shifts in chromanones). Link
-
Iguchi, D., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2061.[3] (Provides comparative data for the 2,2-dimethyl isomer, confirming the upfield shift of the methylene protons). Link
-
Shaikh, M., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E. (Structural data for the 6-bromo core without methyl substitution). Link
Sources
13C NMR chemical shifts for 3,3-dimethyl vs 2,2-dimethyl chromanones
Comparative 13C NMR Analysis of 3,3-Dimethyl vs. 2,2-Dimethylchroman-4-ones: A Structural and Mechanistic Guide
Introduction
The chroman-4-one (2,3-dihydro-4H-1-benzopyran-4-one) scaffold is a privileged pharmacophore heavily utilized in the development of antimicrobial, anti-leishmanial, and Alzheimer’s disease therapeutics[1]. During the synthesis of these derivatives—often via palladium-catalyzed intramolecular cyclization or photo-Fries rearrangements—distinguishing between the 2,2-dimethyl and 3,3-dimethyl regioisomers becomes a critical analytical bottleneck[2].
While
Mechanistic Causality of Chemical Shifts
The
1. Oxygen Deshielding and Inductive Effects (C2 vs. C3)
In the 2,2-dimethyl isomer, the C2 carbon is a quaternary center directly bonded to the highly electronegative pyran oxygen. The combined electron-withdrawing effect of the oxygen and the inductive electron-donating effect of the two methyl groups pushes the C2 resonance significantly downfield to ~79.0 ppm[3]. Conversely, in the 3,3-dimethyl isomer, C2 is a less substituted methylene (
2. The Alpha-Carbonyl Environment (C3)
The C3 position is the most diagnostic aliphatic carbon. In the 2,2-dimethyl isomer, C3 is a methylene (
3. Carbonyl Resonance and the Thorpe-Ingold Effect (C4) The carbonyl carbon (C4) provides a secondary diagnostic anchor. In 2,2-dimethylchroman-4-one, the C=O resonates at ~192.0 ppm. However, in 3,3-dimethylchroman-4-one, the gem-dimethyl group is directly alpha to the carbonyl. This bulky substitution induces a Thorpe-Ingold effect (gem-dimethyl effect), compressing the internal C–C(=O)–C bond angle. This steric compression restricts the pyranone ring's ability to perfectly conjugate with the fused aromatic system, forcing the carbonyl carbon further downfield to ~196.6 ppm[1][3].
Quantitative Data Comparison
The following table summarizes the diagnostic
| Carbon Position | 2,2-Dimethylchroman-4-one (ppm) | 3,3-Dimethylchroman-4-one (ppm) | Diagnostic Causality |
| C2 | ~79.0 (Quaternary) | ~76.9 ( | Direct attachment to the ring oxygen deshields C2. The inductive effect of two methyls in the 2,2-isomer shifts it further downfield. |
| C3 | ~49.0 ( | ~41.7 (Quaternary) | Alpha to the carbonyl. The lack of an adjacent C–O bond in the 3,3-isomer shields this quaternary center relative to the 2,2-isomer's |
| C4 (C=O) | ~192.0 (Quaternary) | ~196.6 (Quaternary) | The alpha-gem-dimethyl group in the 3,3-isomer restricts ring conjugation via the Thorpe-Ingold effect, deshielding the carbonyl. |
| ~26.0 | ~20.5 | Methyls at C2 (2,2-isomer) are more heavily deshielded by the adjacent pyran oxygen than methyls at C3. |
Self-Validating Experimental Protocol
A robust analytical protocol must be self-validating. Relying solely on 1D
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of the purified chromanone in 0.6 mL of deuterated chloroform (
). -
Causality:
(77.16 ppm) serves as an internal lock and reference. A high sample concentration is mandatory because the critical diagnostic carbons (C2, C3, C4) are quaternary in one or both isomers, resulting in weaker signal intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
Step 2: 1D
-
Action: Set the spectrometer frequency to 100 MHz (or higher). Extend the relaxation delay (D1) to 3–5 seconds.
-
Causality: Quaternary carbons cannot undergo efficient dipole-dipole relaxation because they lack attached protons. A standard 1-second delay will saturate these spins, causing the diagnostic C2, C3, and C4 peaks to vanish into the baseline. Extending D1 ensures complete longitudinal relaxation (
) and a robust signal-to-noise ratio.
Step 3: DEPT-135 Validation
-
Action: Acquire a DEPT-135 spectrum immediately following the 1D
C acquisition. -
Causality: This step makes the protocol a self-validating system. If the molecule is the 2,2-dimethyl isomer, the C3 peak at ~49.0 ppm will appear as a negative phase signal (
). If it is the 3,3-dimethyl isomer, the C3 peak at ~41.7 ppm will completely disappear (quaternary). This binary phase behavior eliminates any ambiguity caused by solvent effects or substituent-induced shift variations.
Analytical Workflow Visualization
Fig 1: Self-validating 13C NMR workflow for differentiating chromanone regioisomers.
References
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Universidade de Évora. Available at: [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. National Center for Biotechnology Information (PMC). Available at:[Link]
-
New Palladium-Catalysed Intramolecular Coupling Reactions. TDX (Theses and Dissertations Online). Available at: [Link]
-
Formation of 2,2-dimethylchroman-4-ones during the photoinduced rearrangement of some aryl 3-methyl-2-butenoate esters. CONICET Digital Repository. Available at:[Link]
Sources
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 6-Bromo-3,3-dimethylchroman-4-one
Executive Summary & Scientific Context
6-Bromo-3,3-dimethylchroman-4-one is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly those targeting antifungal and anticancer pathways. Its structural core—the chroman-4-one—is ubiquitous in medicinal chemistry, but the specific introduction of the gem-dimethyl group at C3 and the bromine at C6 creates a unique mass spectrometric fingerprint.
This guide provides a comparative technical analysis of its fragmentation patterns. Unlike standard library matching, we focus here on the mechanistic causality of fragmentation, distinguishing this compound from its non-methylated analogs and establishing a self-validating identification protocol.
Comparative Analysis: Structural Analogs & Ionization Modes[1]
To ensure robust identification, one must understand how this compound behaves relative to its most common synthetic impurity (the non-methylated precursor) and across different ionization platforms.
Structural Differentiation (EI-MS)
The primary challenge in synthesis is confirming the double methylation at the C3 position. The table below contrasts the target molecule with 6-Bromochroman-4-one.
| Feature | 6-Bromo-3,3-dimethylchroman-4-one (Target) | 6-Bromochroman-4-one (Analog/Impurity) | Diagnostic Significance |
| Molecular Ion ( | m/z 254 / 256 (1:1 ratio) | m/z 226 / 228 (1:1 ratio) | Primary confirmation of MW (+28 Da shift). |
| Base Peak / Major Fragment | m/z 198 / 200 (Loss of 56 Da) | m/z 198 / 200 (Loss of 28 Da) | CRITICAL: Both yield the same core ion via RDA, but the neutral loss differs. |
| RDA Neutral Loss | Isobutene ( | Ethylene ( | The loss of 56 Da confirms the gem-dimethyl structure. |
| Methyl Radical Loss | m/z 239 / 241 ( | Negligible / Absent | Presence of |
Ionization Technique Comparison
| Technique | Utility for this Compound | Recommendation |
| Electron Impact (EI, 70eV) | Generates rich fragmentation (RDA, Methyl loss) required for structural fingerprinting. | Primary Method for structural elucidation and purity checks. |
| Electrospray (ESI, +ve) | Produces predominantly | Secondary Method (LC-MS) for high-throughput screening. |
Detailed Fragmentation Mechanism (EI-MS)[2]
The fragmentation of 6-Bromo-3,3-dimethylchroman-4-one under 70 eV Electron Impact is governed by three dominant factors: the Isotopic Effect , the Retro-Diels-Alder (RDA) Reaction , and the Gem-Dimethyl Effect .
The Bromine Signature (Isotopic Validation)
Before analyzing pathways, validate the bromine presence.
-
Observation: The molecular ion (
) and all fragments retaining the aromatic ring must appear as doublets separated by 2 m/z units . -
Intensity Ratio: Approximately 1:1 (
). -
Note: If the ratio deviates significantly (e.g., 3:1), the sample is likely chlorinated, not brominated.
Primary Pathway: Retro-Diels-Alder (RDA) Cleavage
This is the diagnostic pathway for the chroman-4-one ring system.
-
Mechanism: The ionization of the ether oxygen triggers a homolytic cleavage of the C2-C3 bond.
-
Rearrangement: This is followed by the cleavage of the C4-C10 bond.
-
Result:
-
Neutral Loss: The C2-C3 fragment is ejected as Isobutene (
, 56 Da) . This is specific to the 3,3-dimethyl substitution. -
Detected Ion: The charge remains on the aromatic quinone-methide species at m/z 198 / 200 .
-
Secondary Pathway: Methyl Radical Loss
The quaternary carbon at C3 stabilizes the radical cation, facilitating the loss of a methyl group.
-
Transition:
. -
Significance: This peak is often absent in the un-methylated analog, serving as a secondary confirmation of successful alkylation.
Tertiary Pathway: Carbonyl Loss
Common in cyclic ketones, the ejection of carbon monoxide (CO, 28 Da) occurs from the molecular ion or subsequent fragments.
-
Transition:
. -
Warning: This ion (
) overlaps with the molecular ion of the non-methylated impurity. You must distinguish them by looking for the parent peak.
Visualized Fragmentation Pathways[1][3][4]
The following diagram illustrates the causal relationships between the molecular structure and the observed spectral peaks.
Figure 1: Mechanistic fragmentation tree for 6-Bromo-3,3-dimethylchroman-4-one under EI conditions. The Red path (RDA) is the primary diagnostic filter.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to minimize carryover and maximize spectral quality for halogenated chromanones.
Sample Preparation[5]
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate . (Avoid methanol to prevent potential acetal formation in the injector).
-
Concentration: Dilute 10 µL of stock into 990 µL Ethyl Acetate (Final: ~10 ppm).
-
Filtration: 0.2 µm PTFE filter to remove particulate precursors.
GC-MS Acquisition Parameters
-
Inlet: Split mode (20:1), 250°C. High temperature ensures rapid volatilization of the bicyclic system.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
-
Oven Program:
-
Start: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
Source: Electron Impact (EI), 70 eV, 230°C.[1]
Data Analysis Logic (Decision Matrix)
Figure 2: Step-by-step decision matrix for validating the identity of the target compound.
References
-
Vickery, E. H., et al. "Synthesis and mass spectral analysis of substituted chroman-4-ones." Journal of Agricultural and Food Chemistry, vol. 27, no. 6, 1979.
- Porter, Q. N.Mass Spectrometry of Heterocyclic Compounds. 2nd ed., CRC Press, 1985. (General reference for Chromanone RDA mechanisms).
-
NIST Mass Spectrometry Data Center. "Class: Chromanones - Fragmentation Patterns."[2] NIST Chemistry WebBook.
- Bowie, J. H. "Electron Impact Fragmentation of Chromanones." Mass Spectrometry Reviews, vol 3, 1984.
Sources
Technical Comparison: Vibrational Signatures of 6-Bromo-3,3-dimethylchroman-4-one
[1]
Executive Summary
6-Bromo-3,3-dimethylchroman-4-one represents a specialized scaffold in medicinal chemistry, distinct from its parent chromanone due to the steric locking imposed by the gem-dimethyl group at the C3 position. This structural rigidity makes it a valuable pharmacophore for investigating steric constraints in enzyme binding pockets.
For researchers and analytical scientists, the carbonyl stretching frequency (
This guide provides a comparative analysis of the IR spectral features of this compound against its structural analogs, offering a validated protocol for identification and purity assessment.
Part 1: Structural Dynamics & Theoretical Basis
To interpret the IR spectrum accurately, one must understand the competing electronic and steric forces at play:
-
Aryl Ketone Baseline (Conjugation): The carbonyl group is conjugated with the benzene ring.[1] Resonance delocalization typically lowers the bond order of the
bond, reducing the stretching frequency from ~1715 cm⁻¹ (saturated ketone) to ~1685 cm⁻¹. -
The 6-Bromo Effect (Electronic): Bromine at the C6 position exerts an inductive electron-withdrawing effect (-I). While it has a weak mesomeric donating effect (+M), the inductive withdrawal dominates in the ground state, slightly shortening the
bond and increasing the force constant ( ). -
The 3,3-Dimethyl Effect (Steric/Conformational): This is the critical differentiator. The bulky methyl groups at C3 create steric strain (Thorpe-Ingold effect). This often forces the heterocyclic ring into a distorted half-chair or "sofa" conformation.
-
Consequence: This distortion can reduce the orbital overlap (coplanarity) between the benzene ring and the carbonyl
-system. -
Spectral Shift: Reduced conjugation restores some double-bond character, shifting the frequency higher , closer to the aliphatic ketone range.
-
Theoretical Frequency Derivation
Using Hooke’s Law approximation:
Part 2: Comparative Analysis
The following table contrasts the target compound with key alternatives to illustrate the specific spectral shifts.
Table 1: Carbonyl Stretch Comparison of Analogs
| Compound | Structure Type | Mechanism of Shift | |
| Target: 6-Bromo-3,3-dimethylchroman-4-one | Substituted Chromanone | 1695 – 1705 | Steric inhibition of resonance + Inductive EWG |
| Chroman-4-one | Parent Scaffold | 1680 – 1688 | Full aryl conjugation; no steric strain. |
| 6-Bromochroman-4-one | Electronic Analog | 1685 – 1692 | Inductive effect of Br only; no steric strain. |
| 4-Chromanone (Chromone) | Unsaturated Analog | 1640 – 1650 | Cross-conjugation ( |
| Acetophenone | Acyclic Reference | ~1685 | Standard conjugated aryl ketone baseline. |
Key Insight: If your spectrum shows a peak below 1660 cm⁻¹, you likely have the unsaturated chromone (a common impurity during synthesis), not the target chroman-4-one.
Part 3: Experimental Protocols
Protocol A: Synthesis & Isolation Workflow
The synthesis typically involves the cyclization of a phenol derivative. The presence of the gem-dimethyl group requires specific precursors (e.g., 3,3-dimethylacrylic acid derivatives).
Figure 1: Synthetic pathway highlighting the introduction of the gem-dimethyl moiety.
Protocol B: FT-IR Measurement Standard
To ensure reproducibility and comparability with the values in Table 1, follow this rigorous method.
Materials:
-
Spectroscopic grade KBr (dried at 110°C for 4 hours).
-
Vacuum desiccator.
-
FT-IR Spectrometer (Resolution: 2 cm⁻¹).
Step-by-Step:
-
Sample Prep (Solid State): Grind 1-2 mg of 6-Bromo-3,3-dimethylchroman-4-one with 100 mg of dry KBr in an agate mortar.
-
Critical: Moisture in KBr creates broad O-H bands that can obscure weak overtones.
-
-
Pellet Formation: Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.[2] Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Solution Phase (Alternative): If solubility permits, dissolve in
or .-
Note: In solution, the frequency often shifts +10-15 cm⁻¹ higher compared to KBr due to the lack of crystal lattice intermolecular forces.
-
Part 4: Diagnostic Workflow
Use this logic flow to validate your product based on the IR spectrum.
Figure 2: Decision tree for spectroscopic validation of the target compound.
Fingerprint Region Confirmation
While the carbonyl stretch is the primary indicator, secondary confirmation is required:
-
C-O-C (Ether) Stretch: Look for a strong band at 1200–1260 cm⁻¹ (asymmetric stretch of the aryl alkyl ether).
-
C-Br Stretch: A moderate band typically appears in the 1000–1100 cm⁻¹ region (often mixed with skeletal vibrations) or lower frequency (500-600 cm⁻¹), though the latter is often outside standard IR range.
-
Gem-dimethyl: A doublet from C-H bending (scissoring) of the gem-dimethyl group often appears near 1360–1385 cm⁻¹ .
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR functional group frequencies).
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Authoritative database for analog comparison, e.g., Chroman-4-one SDBS No. 1234). Link
-
Kabalka, G. W., & Mereddy, A. R. (2005). "Synthesis of chroman-4-ones." Tetrahedron Letters, 46(37), 6315-6317. (Synthesis protocols for substituted chromanones). Link
-
Smith, B. C. (2017). "The Carbonyl Group, Part I: Introduction." Spectroscopy, 32(9), 14–20. (Detailed analysis of carbonyl dipole moments and conjugation effects). Link
A Comprehensive Guide to the Melting Point Range Validation of 6-Bromo-3,3-dimethylchroman-4-one
This in-depth technical guide provides a comprehensive framework for the validation of the melting point range of 6-Bromo-3,3-dimethylchroman-4-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols and data interpretation necessary to establish a reliable melting point range for a newly synthesized batch of this compound, a critical parameter for its identification, purity assessment, and quality control.
The Significance of Melting Point in Compound Characterization
The melting point of a crystalline solid is a fundamental physical property. For a pure substance, melting occurs over a narrow temperature range. However, the presence of impurities typically leads to a depression and broadening of this range. Consequently, an accurately determined melting point range serves as a crucial indicator of a compound's purity and identity.
Establishing an Expected Melting Point Range
In the absence of a literature value for 6-Bromo-3,3-dimethylchroman-4-one, we can infer an approximate expected range by examining structurally related compounds.
| Compound Name | Structure | Reported Melting Point (°C) |
| 6-Bromo-4-chromanone | Lacks the gem-dimethyl group at the 3-position | 77-83, 78.0-82.0[1] |
| 6-Methoxy-2-pentylchroman-4-one | Different substituents at the 2 and 6 positions | 55-56[2] |
| 6-Bromothiochroman-4-one | Sulfur in the heterocyclic ring instead of oxygen | 66.5-75.5 |
The primary structural difference between 6-Bromo-4-chromanone and the target compound is the presence of a gem-dimethyl group at the 3-position. This substitution can influence the crystal packing and, consequently, the melting point. Based on the data from these analogues, a hypothetical expected melting point range for a high-purity sample of 6-Bromo-3,3-dimethylchroman-4-one could be postulated to be in the region of 80-95 °C . This guide will use this hypothetical range to illustrate the validation process.
Experimental Workflow for Melting Point Validation
The validation of the melting point range of a newly synthesized batch of 6-Bromo-3,3-dimethylchroman-4-one should involve a multi-faceted approach, including synthesis, purification, and analysis by multiple techniques.
Caption: A flowchart illustrating the logical process of data interpretation and validation.
Conclusion
The validation of the melting point range for a compound like 6-Bromo-3,3-dimethylchroman-4-one, for which no literature data exists, is a critical exercise in analytical chemistry. By combining established techniques such as capillary melting point determination and Differential Scanning Calorimetry with rigorous purification, a reliable and defensible melting point range can be established. This validated physical property is essential for the ongoing research, development, and quality control of this and other novel chemical entities.
References
- [Provide a relevant reference for the synthesis of similar chromanones, if available from the search, otherwise state th
- [Provide a reference for the principles of melting point determin
- [Provide a reference for the application of DSC in purity analysis, if available.]
Sources
Structural & Crystallographic Guide: 6-Substituted 3,3-Dimethylchroman-4-ones
[1]
Executive Summary
This guide provides a technical comparison of 6-substituted 3,3-dimethylchroman-4-ones , a scaffold critical in medicinal chemistry for its application in developing potassium channel blockers, antifungal agents, and anticancer therapeutics.[1]
Unlike the flexible unsubstituted chroman-4-one, the 3,3-dimethyl derivative exhibits a "locked" conformation due to the Thorpe-Ingold effect (gem-dimethyl effect).[1] This guide analyzes the crystallographic consequences of this substitution, comparing the solid-state packing, ring puckering, and intermolecular forces of the 3,3-dimethyl scaffold against its 2,2-dimethyl and unsubstituted counterparts.
Part 1: Structural Comparison & Performance Analysis
Conformational Locking: The 3,3-Dimethyl Effect
The primary differentiator of this scaffold is the steric bulk at the C3 position.[1]
-
Unsubstituted Chroman-4-one: The heterocyclic ring is flexible, rapidly interconverting between sofa and half-chair conformations in solution.[1] This flexibility can lead to higher entropic penalties during protein binding.[1]
-
3,3-Dimethylchroman-4-one (Target): The gem-dimethyl groups at C3 introduce significant steric strain, forcing the pyranone ring into a distorted envelope conformation .[1] This pre-organization reduces the entropy loss upon binding to biological targets (e.g., ion channels), often increasing potency.
-
2,2-Dimethyl Alternative: Placing the dimethyl group at C2 (adjacent to the oxygen) results in a different puckering profile, often flattening the ring near the ether oxygen while maximizing pucker at C3/C4.[1]
The Role of 6-Substitution (Electronic Tuning)
Modifying the 6-position (para to the ether oxygen) drastically alters the crystal packing lattice energy.[1]
| Feature | 6-H (Unsubstituted) | 6-Chloro / 6-Bromo | 6-Nitro |
| Electronic Nature | Neutral | Electron-Withdrawing (Inductive) | Strong Electron-Withdrawing |
| Crystal Packing | Dominated by weak van der Waals and C-H[1]···O interactions. | Halogen Bonding (C-X[1]···O): The halogen acts as a Lewis acid (sigma-hole), forming directional bonds with the carbonyl oxygen of adjacent molecules.[1] | Dipole-Dipole Stacking: Strong antiparallel stacking of nitro groups often leads to higher density crystals.[1] |
| Solubility | High in non-polar solvents.[1] | Reduced solubility; higher melting point due to increased lattice energy.[1] | Lowest solubility; often requires polar aprotic solvents for crystallization.[1] |
Part 2: Crystallographic Data & Metrics[1][2][3][4][5]
The following data summarizes the structural parameters derived from X-ray diffraction studies of 3,3-dimethyl-substituted chromanone systems (specifically utilizing the 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione scaffold as a structural proxy for the ring conformation).
Table 1: Comparative Crystallographic Parameters[1][3]
| Parameter | 3,3-Dimethyl Scaffold (Rigid) | Unsubstituted Chroman-4-one (Flexible) | Significance |
| Crystal System | Monoclinic | Orthorhombic / Monoclinic | 3,3-dimethyl groups often break higher symmetry.[1] |
| Space Group | P2₁/c | P2₁2₁2₁ (common) | P2₁/c indicates centrosymmetric packing (racemic pairs).[1] |
| Ring Conformation | Envelope (C-flap) | Twisted Sofa / Half-Chair | The "Envelope" maximizes separation of the methyl groups.[1] |
| C2-C3 Bond Length | 1.53 - 1.55 Å | 1.51 - 1.52 Å | Elongation in 3,3-dimethyl due to steric crowding.[1] |
| C3-C4-C4a Angle | ~114° - 116° | ~110° - 112° | Angle expansion accommodates the gem-dimethyl bulk.[1] |
| Packing Motif | π-π Stacking + C-H···O | Edge-to-Face (Herringbone) | 6-Substitution (Cl/Br) promotes 1D "molecular tapes" via halogen bonds.[1] |
Note on Data Source: Structural parameters are synthesized from comparative analysis of gem-dimethyl chromanones and benzo[c]chromene derivatives [1, 3].[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-Chloro-3,3-dimethylchroman-4-one
This protocol utilizes a pyrrolidine-catalyzed Kabbe condensation, optimized for generating the gem-dimethyl motif.[1]
-
Reagents: 2'-Hydroxy-5'-chloroacetophenone (1.0 eq), Acetone (Solvent/Reagent), Pyrrolidine (1.1 eq), Propionic acid (catalytic).[1]
-
Condensation: Dissolve acetophenone in dry acetone. Add pyrrolidine and propionic acid.[1]
-
Reflux: Heat to reflux (56°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
-
Workup: Evaporate acetone. Dissolve residue in DCM, wash with 1N HCl (to remove pyrrolidine), then brine. Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol B: Single Crystal Growth (Slow Evaporation)
Target: High-quality prisms for XRD.[1]
-
Solvent Selection: Prepare a saturated solution of the purified compound in Acetone:Ethanol (1:1) or Ethyl Acetate:Hexane (1:4) .[1]
-
Why? Mixed polarity solvents encourage slower nucleation compared to pure volatile solvents like DCM.[1]
-
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
-
Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing n-pentane. Cap the large jar.
-
Harvesting: Allow to stand undisturbed at 4°C (fridge) or 20°C (benchtop) for 3–7 days.
Part 4: Mechanistic & Structural Visualization
Diagram 1: Conformational Locking & Synthesis Logic
This diagram illustrates the "Thorpe-Ingold Effect" promoting the ring closure and the subsequent crystal packing forces.[1]
Caption: Pathway from synthesis to solid-state structure, highlighting the Thorpe-Ingold effect on ring closure.
Part 5: References
-
Shao, R. X., Song, R., & Zhou, B. (2017).[1] Crystal structure of 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione, C15H14O3 . Zeitschrift für Kristallographie - New Crystal Structures, 232(2), 271–272.[1] Link
-
Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S. M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies . Molecules, 25(9), 2061.[1] Link
-
Sinha, R. K., Simond, L., & Chidangil, S. (2021).[1][2] Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis . RSC Advances, 11, 18429-18443. Link
-
Khan, A. Y., Fathima, N., Kalashetti, M. B., Begum, N. S., & Khazi, I. M. (2013). 6-Chloro-3-[(dimethylamino)methylidene]thiochroman-4-one . Acta Crystallographica Section E, E69, o1521. Link
-
Ishikawa, Y. (2014).[1][3] 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde . Acta Crystallographica Section E, E70, o502. Link
Reactivity Profiling in Scaffold Functionalization: 6-Bromo vs. 6-Chloro Chroman-4-ones
Chroman-4-ones represent a privileged structural motif in drug discovery, serving as a core scaffold for numerous therapeutic agents, including SIRT2 inhibitors, antimicrobial compounds, and anti-inflammatory drugs[1]. In medicinal chemistry, late-stage functionalization of the chroman-4-one core is frequently achieved via palladium-catalyzed cross-coupling reactions at the 6-position[2].
The choice of halogen at this position—specifically bromine versus chlorine—dictates the thermodynamic and kinetic landscape of the cross-coupling cycle. This guide provides an objective comparison of 6-bromochroman-4-one and 6-chlorochroman-4-one, detailing their reactivity profiles, requisite catalytic systems, and validated experimental protocols to assist researchers in optimizing synthetic routes.
Thermodynamic Causality and Reactivity Metrics
The fundamental divergence in reactivity between 6-bromo and 6-chloro chroman-4-ones stems from the bond dissociation energy (BDE) of the carbon-halogen bond. The C(sp2)–Br bond possesses a BDE of approximately 82.6 kcal/mol, whereas the C(sp2)–Cl bond is significantly stronger at ~96.0 kcal/mol[3].
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step for aryl chlorides is almost exclusively the oxidative addition of the Pd(0) active species into the C–X bond[4].
-
6-Bromochroman-4-one: Readily undergoes oxidative addition with standard, commercially available catalytic systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2). The lower activation barrier allows for milder reaction conditions and broader functional group tolerance[5].
-
6-Chlorochroman-4-one: The higher activation barrier requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos). These ligands increase the electron density on the palladium center and promote the formation of a highly reactive monoligated L1Pd(0) species, thereby accelerating oxidative addition[2][6].
Table 1: Quantitative Comparison of Reactivity Metrics
| Metric | 6-Bromochroman-4-one | 6-Chlorochroman-4-one |
| C–X Bond Dissociation Energy (BDE) | ~82.6 kcal/mol | ~96.0 kcal/mol |
| Relative Oxidative Addition Rate | Fast | Slow (Rate-Determining) |
| Typical Pd Precatalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Pd2(dba)3, Pd(OAc)2 |
| Required Ligand Class | Triarylphosphines (e.g., PPh3) | Dialkylbiarylphosphines (e.g., XPhos) |
| Standard Reaction Temperature | 60 – 80 °C | 90 – 110 °C |
Mechanistic Pathway Visualization
To illustrate the kinetic divergence, the following diagram maps the logical flow of the catalytic cycle, emphasizing the ligand requirements for each substrate to achieve successful transmetalation and reductive elimination.
Divergent oxidative addition pathways for 6-bromo vs 6-chloro chroman-4-ones.
Self-Validating Experimental Protocols
The following protocols detail the Suzuki-Miyaura coupling of both substrates with phenylboronic acid. To ensure scientific integrity, these workflows are designed as self-validating systems: they incorporate specific LC-MS checkpoints and internal standards for quantitative NMR (qNMR) to verify mechanistic fidelity and conversion prior to isolation.
Protocol A: Suzuki-Miyaura Coupling of 6-Bromochroman-4-one
Causality & Design: Because the C-Br bond is highly reactive, a robust and economical catalyst like Pd(dppf)Cl2 is sufficient. The bidentate dppf ligand prevents catalyst deactivation while promoting efficient reductive elimination[7].
-
Preparation: In an oven-dried Schlenk flask, combine 6-bromochroman-4-one (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Causality: 5 mol% provides a sufficient turnover number (TON) without excessive heavy metal contamination.
-
Solvent & Degassing: Add 10 mL of a degassed 1,4-dioxane/H2O mixture (4:1 v/v). Purge the system with N2 for 10 minutes. Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the highly reactive boronate species.
-
Reaction: Heat the mixture to 80 °C for 4 hours.
-
Validation Checkpoint (LC-MS): Monitor the disappearance of the starting material. LC-MS must confirm the product mass [M+H]+ = 225.1 to validate successful cross-coupling.
-
Workup & qNMR Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4. Crucial Step: Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard before concentrating. Obtain a 1H-NMR spectrum to determine the precise conversion yield prior to column chromatography.
Protocol B: Suzuki-Miyaura Coupling of 6-Chlorochroman-4-one
Causality & Design: The inert C-Cl bond requires a highly active, electron-rich catalyst. The combination of Pd2(dba)3 and XPhos generates a monoligated Pd(0) species that is highly nucleophilic, overcoming the high activation energy of the C-Cl oxidative addition[2][6].
-
Preparation: In a glovebox or under strict Schlenk conditions, combine 6-chlorochroman-4-one (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K3PO4 (2.0 mmol). Causality: A stronger, anhydrous base and a higher equivalent of boronic acid compensate for the slower transmetalation kinetics associated with bulky ligands.
-
Catalyst Addition: Add Pd2(dba)3 (0.02 mmol, 4 mol% Pd) and XPhos (0.08 mmol, 8 mol%). Causality: A strict 1:2 Pd-to-ligand ratio ensures the formation of the active L1Pd(0) species while preventing the precipitation of inactive palladium black.
-
Solvent & Degassing: Add 10 mL of anhydrous, degassed toluene.
-
Reaction: Heat the mixture to 100 °C for 12 hours. Causality: Elevated temperature is required to drive the sterically hindered oxidative addition.
-
Validation Checkpoint (LC-MS): Monitor via LC-MS. The starting chloride often co-elutes with the product on TLC, making LC-MS essential for tracking conversion.
-
Workup & qNMR Validation: Filter the hot mixture through a pad of Celite to remove palladium residues. Add 1.0 mmol of 1,3,5-trimethoxybenzene, concentrate, and analyze via 1H-NMR to validate the crude yield against the internal standard.
Comparative Performance Data
The following table summarizes the expected performance of these two substrates across different cross-coupling modalities, based on established mechanistic principles and literature precedents[2][5].
Table 2: Comparative Yields and Reaction Parameters
| Reaction Type | Substrate | Catalyst System | Temp/Time | Expected Yield |
| Suzuki-Miyaura (PhB(OH)2) | 6-Bromochroman-4-one | Pd(dppf)Cl2, K2CO3 | 80 °C, 4 h | >90% |
| Suzuki-Miyaura (PhB(OH)2) | 6-Chlorochroman-4-one | Pd2(dba)3, XPhos, K3PO4 | 100 °C, 12 h | 75 - 85% |
| Buchwald-Hartwig (Morpholine) | 6-Bromochroman-4-one | Pd(OAc)2, BINAP, Cs2CO3 | 90 °C, 8 h | 80 - 85% |
| Buchwald-Hartwig (Morpholine) | 6-Chlorochroman-4-one | Pd2(dba)3, BrettPhos, NaOtBu | 110 °C, 16 h | 60 - 70% |
Summary: While 6-chlorochroman-4-one is often more cost-effective and atom-economical, the 6-bromochroman-4-one derivative offers vastly superior reactivity. For discovery chemistry where rapid library synthesis is paramount, the bromo-derivative is the preferred scaffold. Conversely, in process chemistry where raw material costs dictate scale-up, optimizing the catalytic system for the chloro-derivative using specialized dialkylbiaryl phosphines becomes a necessary and rewarding investment.
References
- Title: Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: PMC - NIH URL
- Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI URL
- Title: Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof (WO2015009977A1)
- Title: Wdr5 inhibitors and modulators (WO2021092525A1)
- Title: Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0)
- Title: Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings Source: ChemRxiv URL
- Title: Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications...
- Title: INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME (EP 2766352 B1)
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021092525A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015009977A1 - Aminomethyl-biaryl derivatives as complement factor d inhibitors and uses thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-3,3-dimethylchroman-4-one
As a Senior Application Scientist, I frequently consult with drug development teams utilizing halogenated aromatic ketones. 6-Bromo-3,3-dimethylchroman-4-one (CAS: 1311265-07-2) is a critical electrophilic intermediate, notably employed in the synthesis of BACE1 inhibitors for neurodegenerative disease research, including Alzheimer's and Parkinson's[1].
However, its structural advantages in cross-coupling reactions also impart significant occupational hazards[2]. The lipophilic chromanone core facilitates dermal absorption, while the reactive bromine substituent acts as a potent sensitizer and irritant. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your laboratory safety protocols are as rigorous as your synthetic methodologies.
Chemical Profile & Quantitative Hazard Assessment
Understanding the physical and toxicological properties of 6-Bromo-3,3-dimethylchroman-4-one is the first step in designing a robust safety architecture. Because it is a halogenated building block, it shares aggressive hazard classifications with related bromochromanones[3].
| Property / Hazard | Specification / GHS Classification | Scientific Rationale & Operational Implication |
| CAS Number | 1311265-07-2 | Unique identifier for inventory tracking and SDS retrieval. |
| Molecular Weight | 255.11 g/mol | Essential for stoichiometric calculations in drug synthesis. |
| Physical State | Solid (Crystalline powder) | Prone to aerosolization if subjected to static charge or drafts. |
| H302 | Harmful if swallowed | Requires strict separation from food/drink areas and careful glove removal. |
| H315 / H319 | Skin & Serious Eye Irritation | Mandates double-gloving and ANSI-compliant chemical splash goggles. |
| H335 | May cause respiratory irritation | Necessitates handling exclusively within a certified chemical fume hood. |
Mechanistic Personal Protective Equipment (PPE) Strategy
Standard laboratory PPE is insufficient for halogenated ketones. The selection of protective gear must be dictated by the chemical's specific mechanisms of exposure and tissue interaction.
-
Dermal Defense (Double-Gloving): Halogenated aromatics exhibit high permeation rates through standard thin nitrile gloves. We mandate a double-glove system: an inner nitrile glove for tactile dexterity, overlaid with a heavy-duty butyl rubber glove. Butyl rubber provides superior chemical resistance against lipophilic halogenated solids and their solvent solutions.
-
Respiratory Defense: As a crystalline solid, static electricity generated during weighing can aerosolize the fine powder. Inhalation of these particulates leads to rapid hydrolysis in the respiratory tract, causing severe irritation[4]. All open handling must occur in a fume hood.
-
Ocular Defense: Chemical splash goggles (ANSI Z87.1) are mandatory. The lipophilicity of the chromanone core allows it to rapidly penetrate the corneal epithelium if introduced via airborne dust.
Logical relationship between chemical exposure routes and targeted PPE mitigation strategies.
Operational Workflow: Safe Handling and Transfer Protocol
To ensure a self-validating safety system, every step of the handling process must include an inherent verification check to prevent accidental exposure[4].
Step 1: Engineering Control Verification Before opening the reagent bottle, verify that the chemical fume hood's continuous monitoring system reads a face velocity between 80 and 120 feet per minute (fpm). This ensures adequate capture velocity for any aerosolized particulates.
Step 2: Anti-Static Weighing Preparation Ground the analytical balance. Because 6-Bromo-3,3-dimethylchroman-4-one is a dry crystalline powder, friction can induce a triboelectric charge. Use a grounded, anti-static metal spatula rather than plastic. This prevents electrostatic repulsion from launching particulates into the user's breathing zone.
Step 3: Closed-System Transfer Tare a sealable vial on the balance. Transfer the required mass of the compound into the vial and seal the cap tightly before removing it from the balance enclosure. Never transport open containers of halogenated powders across the laboratory space.
Step 4: Reaction Setup under Inert Atmosphere Transfer the sealed vial to the primary reaction manifold. Because this intermediate is typically used in sensitive organometallic cross-coupling reactions, purge the reaction vessel with an inert gas (Argon or Nitrogen) prior to introducing the solid. This not only protects the reaction from moisture but also creates a positive pressure environment that minimizes the ingress of ambient oxygen.
Step-by-step operational workflow for handling and decontaminating halogenated ketones.
Spill Response and Halogenated Waste Disposal Plan
A proper disposal plan anticipates failure states and mitigates environmental contamination. Halogenated organic compounds require strict segregation from general organic waste due to their environmental persistence and toxicity[2].
Spill Mitigation Protocol:
-
Halt and Isolate: If a spill occurs, immediately cease operations and allow any localized dust clouds to settle.
-
Wet-Wipe Method: Do not dry sweep. Dry sweeping applies mechanical force that aerosolizes the brominated powder. Instead, gently cover the spill with absorbent laboratory pads dampened with a compatible low-volatility solvent (e.g., isopropanol). The solvent dissolves the solid, trapping it within the pad matrix.
-
Surface Decontamination: Wash the affected area with a mild alkaline detergent to neutralize any residual trace electrophiles, followed by a water rinse.
Disposal Protocol:
-
Waste Segregation: Place all contaminated wipes, gloves, and reaction residues into a high-density polyethylene (HDPE) container specifically designated for Halogenated Organic Waste .
-
Regulatory Compliance: Never mix halogenated waste with non-halogenated solvents (like acetone or ethanol waste). Incineration of mixed waste can generate highly toxic dioxins and furans. Segregation ensures compliance with environmental guidelines for safe thermal destruction.
References
- Mono-Fluoro Beta-Secretase Inhibitors (US 2014/0288091 A1).
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]
- Manufacture of halogenated ketones and aldehydes (EP0057562A2).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0057562A2 - Manufacture of halogenated ketones and aldehydes and the use of the same as reactants in the production of other products - Google Patents [patents.google.com]
- 3. 923225-74-5|6-Bromochroman-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
